molecular formula C8H4Br2N2 B1425504 2,7-Dibromo-1,8-naphthyridine CAS No. 64976-53-0

2,7-Dibromo-1,8-naphthyridine

Cat. No.: B1425504
CAS No.: 64976-53-0
M. Wt: 287.94 g/mol
InChI Key: VIMFYWGNHDQCIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dibromo-1,8-naphthyridine is a useful research compound. Its molecular formula is C8H4Br2N2 and its molecular weight is 287.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,7-dibromo-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMFYWGNHDQCIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CC(=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60722458
Record name 2,7-Dibromo-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60722458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64976-53-0
Record name 2,7-Dibromo-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60722458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthesis of 2,7-Dibromo-1,8-naphthyridine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the synthesis of 2,7-dibromo-1,8-naphthyridine, a valuable scaffold in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, 2,6-diaminopyridine, and proceeds through a two-step sequence involving a Skraup-Doebner-von Miller cyclization followed by a bromination reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and characterization data to facilitate the successful synthesis of this important heterocyclic compound.

Introduction: The Significance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine framework is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms provide unique opportunities for molecular recognition and coordination chemistry.[3] Consequently, derivatives of 1,8-naphthyridine have garnered significant interest for their potential applications as antibacterial, anticancer, and anti-inflammatory agents.[1][2][4] The this compound derivative serves as a versatile building block, allowing for further functionalization at the 2 and 7 positions through various cross-coupling reactions, making it a key intermediate in the synthesis of complex molecular architectures.

This guide will focus on a reliable and accessible synthetic route to this compound, starting from 2,6-diaminopyridine. The chosen pathway involves the formation of the 1,8-naphthyridine core via a well-established cyclization reaction, followed by the introduction of the bromine atoms.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from 2,6-diaminopyridine is efficiently achieved in two key steps:

  • Step 1: Skraup-Doebner-von Miller Cyclization to form the 1,8-naphthyridine scaffold. In this step, 2,6-diaminopyridine is reacted with malic acid in the presence of a strong acid, typically sulfuric acid, to yield 2,7-dihydroxy-1,8-naphthyridine.

  • Step 2: Bromination of the resulting dihydroxy intermediate. The hydroxyl groups at the 2 and 7 positions are subsequently replaced with bromine atoms using a suitable brominating agent, such as phosphorus oxybromide (POBr₃), to afford the desired this compound.

Synthesis_Workflow Start 2,6-Diaminopyridine Intermediate 2,7-Dihydroxy-1,8-naphthyridine Start->Intermediate Step 1: Skraup-Doebner-von Miller (Malic Acid, H₂SO₄) Final This compound Intermediate->Final Step 2: Bromination (POBr₃)

Figure 1: Overall synthetic workflow for the preparation of this compound.

Mechanistic Insights

A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Skraup-Doebner-von Miller Reaction

The Skraup-Doebner-von Miller reaction is a classic method for the synthesis of quinolines and related heterocyclic systems. In this specific application, the reaction of 2,6-diaminopyridine with malic acid in concentrated sulfuric acid proceeds through a series of complex transformations. The sulfuric acid serves both as a catalyst and a dehydrating agent. Malic acid, under these harsh conditions, is believed to dehydrate and decarboxylate to form malondialdehyde in situ. One of the amino groups of 2,6-diaminopyridine then undergoes a condensation reaction with the malondialdehyde, followed by an intramolecular electrophilic cyclization onto the pyridine ring. A subsequent dehydration and oxidation cascade leads to the aromatic 2,7-dihydroxy-1,8-naphthyridine. The dihydroxy product exists in tautomeric equilibrium with its corresponding pyridone form.

Skraup_Mechanism cluster_0 Skraup-Doebner-von Miller Reaction 2,6-Diaminopyridine 2,6-Diaminopyridine Initial Adduct Initial Adduct 2,6-Diaminopyridine->Initial Adduct + Malondialdehyde (from Malic Acid) Cyclized Intermediate Cyclized Intermediate Initial Adduct->Cyclized Intermediate Dehydrated Intermediate Dehydrated Intermediate Cyclized Intermediate->Dehydrated Intermediate - H₂O 2,7-Dihydroxy-1,8-naphthyridine 2,7-Dihydroxy-1,8-naphthyridine Dehydrated Intermediate->2,7-Dihydroxy-1,8-naphthyridine Oxidation

Figure 2: Simplified mechanistic pathway of the Skraup-Doebner-von Miller reaction.

Bromination with Phosphorus Oxybromide

The conversion of the hydroxyl groups of 2,7-dihydroxy-1,8-naphthyridine to bromine atoms is achieved through a nucleophilic substitution reaction. Phosphorus oxybromide (POBr₃) is an effective reagent for this transformation. The mechanism involves the initial activation of the hydroxyl groups by POBr₃, converting them into better leaving groups. The bromide ions, generated from POBr₃, then act as nucleophiles, attacking the activated positions and displacing the leaving group to form the C-Br bond. The driving force for this reaction is the formation of stable phosphorus-oxygen bonds.

Experimental Protocols

Safety Precaution: These procedures involve the use of corrosive and hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Step 1: Synthesis of 2,7-Dihydroxy-1,8-naphthyridine

Materials and Reagents:

  • 2,6-Diaminopyridine

  • Malic acid

  • Concentrated Sulfuric Acid (98%)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (e.g., 10% w/v)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add concentrated sulfuric acid to 2,6-diaminopyridine in a 2:1 molar ratio of sulfuric acid to the diamine. The addition should be done slowly and with cooling in an ice bath to control the exothermic reaction.

  • To this stirred mixture, add malic acid in a slight molar excess (approximately 1.1 equivalents) relative to 2,6-diaminopyridine.

  • Heat the reaction mixture to 120-130°C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until a precipitate is formed.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water.

  • Dry the solid product under vacuum to obtain crude 2,7-dihydroxy-1,8-naphthyridine. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Step 2: Synthesis of this compound

Materials and Reagents:

  • 2,7-Dihydroxy-1,8-naphthyridine

  • Phosphorus oxybromide (POBr₃)

  • Anhydrous solvent (e.g., toluene or xylenes)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 2,7-dihydroxy-1,8-naphthyridine in an excess of phosphorus oxybromide (typically 5-10 equivalents).

  • Heat the reaction mixture to reflux (approximately 110-140°C, depending on the solvent if used) and maintain for 8-12 hours. The reaction should be carried out under a nitrogen atmosphere to prevent the ingress of moisture.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully quench the excess POBr₃ by slowly pouring the reaction mixture onto crushed ice with stirring. This step is highly exothermic and should be performed with caution in a fume hood.

  • Neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane or chloroform (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like ethanol.

Quantitative Data

StepProductStarting MaterialReagentsTypical Yield
12,7-Dihydroxy-1,8-naphthyridine2,6-DiaminopyridineMalic Acid, H₂SO₄60-70%
2This compound2,7-Dihydroxy-1,8-naphthyridinePOBr₃70-85%

Characterization Data

The structural confirmation of the synthesized compounds is essential. The following are the expected characterization data for the intermediate and the final product.

2,7-Dihydroxy-1,8-naphthyridine
  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~11.5 (br s, 2H, OH), 7.8-8.0 (d, 2H), 6.5-6.7 (d, 2H). The broad singlet for the hydroxyl protons is characteristic and its chemical shift can vary.

  • ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~165 (C=O), 150, 140, 115, 110. The spectrum will show the tautomeric pyridone form.

  • IR (KBr, cm⁻¹): ~3400-3200 (O-H stretch, broad), ~1650 (C=O stretch), ~1600, 1550 (C=C and C=N stretching).[5][6]

This compound
  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.2-8.4 (d, 2H), 7.5-7.7 (d, 2H). The spectrum is typically simple due to the symmetry of the molecule.

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~155, 145, 140, 125, 120.

  • IR (KBr, cm⁻¹): ~1600, 1540, 1450 (aromatic C=C and C=N stretching), ~700-600 (C-Br stretch).[7]

  • Mass Spectrometry (EI-MS) m/z: Expected molecular ion peaks corresponding to the isotopic pattern of two bromine atoms.

Conclusion

This technical guide outlines a reliable and well-documented synthetic route for the preparation of this compound from 2,6-diaminopyridine. By providing detailed experimental protocols, mechanistic insights, and expected characterization data, this document aims to equip researchers with the necessary information to successfully synthesize this valuable building block for applications in drug discovery and materials science. The presented methodology is robust and can be adapted for the synthesis of various other substituted 1,8-naphthyridine derivatives.

References

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. [Link]

  • (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line - ResearchGate. [Link]

  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines - PMC. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J. [Link]

  • 1,8-Naphthyridine-2,7-diol | C8H6N2O2 | CID 5250759 - PubChem. [Link]

  • Bromination of 2-Methyl-1,8-naphthyridine Derivatives - 应用化学. [Link]

  • (PDF) Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines - ResearchGate. [Link]

  • 2,7-Dimethyl-1,8-naphthyridine - PMC - NIH. [Link]

  • (PDF) Synthesis, molecular docking of novel 1,8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines - ResearchGate. [Link]

  • Preparation of 2,7-diamino-1,8-naphthyridine: A useful building block for supramolecular chemistry - Illinois Experts. [Link]

  • Spectral Characteristics of 2,7-Naphthyridines - MDPI. [Link]

  • 2,7-Dihydroxy-naphthaldehyde - the NIST WebBook. [Link]

  • ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][3][5]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][3][5] - Revue Roumaine de Chimie -. [Link]

  • 2,7-Bis(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine: an ultrasensitive fluorescent probe for glucopyranoside - PubMed. [Link]

  • Infrared Spectroscopy - CDN. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed. [Link]

  • 13C-NMR spectra of a 2,7-NAF.P-OH, b 2,7-NAF.P-EP, c 2,7-NAF.PMEM - ResearchGate. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. [Link]

  • Synthesis of 1, 8-Naphthyridine Derivatives using Biodegradable Starch Sulfuric Acid as Heterogeneous Catalyst - ResearchGate. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC. [Link]

  • 1,8-Naphthyridine - Wikipedia. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2,7-Dibromo-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of the spectroscopic methodologies used to characterize the novel heterocyclic compound, 2,7-Dibromo-1,8-naphthyridine. This molecule is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the 1,8-naphthyridine scaffold.[1] The strategic placement of bromine atoms at the 2 and 7 positions offers synthetic handles for further functionalization, making a thorough understanding of its spectroscopic signature crucial for its application in drug design and development.

This document moves beyond a simple recitation of data, offering insights into the rationale behind the analytical techniques and the interpretation of the resulting spectra. The protocols described herein are designed to be self-validating, ensuring the unequivocal identification and characterization of this key synthetic intermediate.

Molecular Structure and Synthesis Overview

This compound possesses a planar, bicyclic aromatic structure with the molecular formula C₈H₄Br₂N₂. The bromine substituents significantly influence the electronic properties and reactivity of the naphthyridine core.

Figure 1: Molecular structure of this compound.

The synthesis of this compound can be achieved from 1,8-naphthyridine-2,7-diol via a two-step process. The diol is first converted to 2,7-dichloro-1,8-naphthyridine using a chlorinating agent like phosphorus oxychloride. Subsequent bromination, for instance, using phosphorus tribromide, yields the target compound. Purification is typically achieved through column chromatography.

Spectroscopic Characterization Workflow

A multi-technique approach is essential for the unambiguous structural elucidation of this compound. The following workflow ensures a comprehensive analysis.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Synthesis of this compound purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir FTIR Spectroscopy purification->ir uv UV-Vis Spectroscopy purification->uv confirmation Data Integration & Structural Elucidation nmr->confirmation ms->confirmation ir->confirmation uv->confirmation

Caption: Experimental workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

Rationale: Proton NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

Predicted Spectral Data and Interpretation:

Due to the symmetrical nature of the molecule, only two distinct proton signals are expected in the aromatic region.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 8.25Doublet~ 8.5H-4, H-5
~ 7.60Doublet~ 8.5H-3, H-6

The downfield shift of H-4 and H-5 is attributed to their proximity to the electronegative nitrogen atoms. The observed coupling pattern, a pair of doublets, confirms the ortho-relationship between the protons on each pyridine ring.

¹³C NMR Spectroscopy

Rationale: Carbon NMR spectroscopy provides information about the number and types of carbon atoms in the molecule.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum on the same spectrometer.

Predicted Spectral Data and Interpretation:

The symmetry of the molecule results in four distinct signals in the ¹³C NMR spectrum.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 152C-4a, C-8aQuaternary carbons adjacent to nitrogen.
~ 145C-2, C-7Carbons directly attached to bromine, deshielded.
~ 138C-4, C-5Aromatic CH carbons.
~ 125C-3, C-6Aromatic CH carbons.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Analyze using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

Expected Results and Interpretation:

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak [M]⁺ should appear as a triplet, with relative intensities of approximately 1:2:1 for the m/z values corresponding to the presence of two ⁷⁹Br isotopes, one ⁷⁹Br and one ⁸¹Br, and two ⁸¹Br isotopes, respectively.

IonPredicted m/zInterpretation
[M]⁺286, 288, 290Molecular ion with two bromine atoms
[M-Br]⁺207, 209Loss of one bromine atom
[M-2Br]⁺128Loss of both bromine atoms

Further fragmentation may involve the loss of HCN from the naphthyridine ring.[2]

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)Vibration
3100-3000Aromatic C-H stretching
1600-1450C=C and C=N stretching in the aromatic ring
~ 850C-H out-of-plane bending
Below 700C-Br stretching

UV-Visible Spectroscopy

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent such as ethanol or acetonitrile.

  • Data Acquisition: Record the absorption spectrum over a range of 200-400 nm.

Expected Absorption Maxima (λ_max):

The UV-Vis spectrum of this compound is expected to show characteristic π-π* transitions of the aromatic system. Based on data for related 1,8-naphthyridine derivatives, absorption maxima are anticipated in the range of 250-350 nm.

Conclusion

The comprehensive application of these spectroscopic techniques provides a robust and reliable means of characterizing this compound. The integration of data from NMR, MS, IR, and UV-Vis spectroscopy allows for the unambiguous confirmation of its molecular structure, which is a critical step in its further development and application in various fields of chemical and pharmaceutical research.

References

  • Bădiţoiu, L., M., C., & Missir, A. (2005). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 10(9), 956-963.
  • Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936.
  • Jain, S., Kumar, A., & Kaur, B. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 827-846.

Sources

An In-depth Technical Guide to the Crystal Structure of 2,7-Dibromo-1,8-naphthyridine and its Congeners

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutic agents and functional materials. The introduction of halogen atoms at the 2 and 7 positions significantly modulates the electronic and steric properties of the core, giving rise to unique intermolecular interactions that dictate the solid-state architecture. This guide provides a comprehensive analysis of the anticipated crystal structure of 2,7-Dibromo-1,8-naphthyridine, drawing upon crystallographic data from closely related analogs and foundational principles of crystal engineering. Particular emphasis is placed on the role of halogen bonding and π-π stacking in directing supramolecular assembly. Methodologies for the synthesis, crystallization, and structural elucidation of such compounds are also detailed to provide a holistic resource for researchers in the field.

Introduction: The Significance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine framework, a nitrogen-containing heterocyclic system, is of considerable interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Its planar structure and the presence of two nitrogen atoms make it an excellent scaffold for designing molecules with specific electronic and geometric attributes for targeted biological interactions.[3] The functionalization of the 1,8-naphthyridine core, particularly with halogen atoms, provides a powerful tool for fine-tuning its physicochemical properties and directing its solid-state packing, which is crucial for drug formulation and material design.

Molecular Structure of the 1,8-Naphthyridine Scaffold

To understand the crystal packing of this compound, it is essential to first consider the geometry of the core structure. While the specific crystal structure for the dibromo derivative is not publicly available, we can infer its key features from the crystallographic data of the closely related compound, 2,7-Bis(trichloromethyl)-1,8-naphthyridine.[4]

The 1,8-naphthyridine ring system is inherently planar. In the case of 2,7-Bis(trichloromethyl)-1,8-naphthyridine, the ring system is almost perfectly planar, with a root-mean-square deviation of just 0.0002 Å.[4] This planarity is a critical factor that influences the potential for π-π stacking interactions in the crystal lattice. The molecule possesses a C2 axis of symmetry passing through the center of the C4-C5 bond and bisecting the N1-N8 axis.

Below is a diagram illustrating the molecular structure of the 1,8-naphthyridine core with numbering.

Caption: Numbering of the 1,8-naphthyridine core.

Anticipated Crystal Structure and Intermolecular Interactions of this compound

In the absence of experimental data for this compound, we can predict its solid-state behavior based on the principles of crystal engineering and the observed structures of similar halogenated heterocycles. The dominant intermolecular interactions expected to govern the crystal packing are halogen bonds and π-π stacking.

Halogen Bonding

A halogen bond is a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base.[5] The bromine atoms in this compound are expected to act as halogen bond donors. The nitrogen atoms of neighboring naphthyridine rings are the most likely halogen bond acceptors. This interaction can be represented as C-Br···N.

The crystal structure of 2,7-Bis(trichloromethyl)-1,8-naphthyridine exhibits short Cl···N contacts, providing experimental evidence for the prevalence of such interactions in this class of compounds.[4] These directional interactions are crucial in organizing the molecules into well-defined supramolecular architectures.[6]

π-π Stacking

The planar nature of the 1,8-naphthyridine core makes it highly susceptible to π-π stacking interactions. In the crystal structure of 2,7-Bis(trichloromethyl)-1,8-naphthyridine, the molecules are stacked in an antiparallel manner along the[1] direction.[4] A similar arrangement is anticipated for this compound, where the aromatic rings of adjacent molecules overlap, contributing to the overall stability of the crystal lattice.

The interplay between halogen bonding and π-π stacking will ultimately determine the final crystal packing. It is plausible that these interactions work in concert to form a herringbone or a slipped-stack arrangement, both of which are common packing motifs for planar aromatic molecules.

The following diagram illustrates the potential interplay of intermolecular forces in the crystal lattice.

Intermolecular_Interactions Hypothetical Intermolecular Interactions cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A This compound B This compound A->B Halogen Bond (Br···N) C This compound B->C π-π Stacking

Caption: Potential intermolecular interactions in the crystal lattice.

Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of a small organic molecule like this compound involves a multi-step process, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis of this compound

The synthesis of the precursor, 2,7-dichloro-1,8-naphthyridine, can be achieved by heating 1,8-naphthyridine-2,7-diol with a mixture of phosphorus pentachloride and phosphorus oxychloride.[7] The resulting crude product is then purified by recrystallization.[7]

Crystallization

Obtaining high-quality single crystals is often the most challenging step in crystal structure determination. For small organic molecules, several techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature.[1]

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvent is critical and often requires screening a variety of solvents with different polarities and boiling points.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, they are mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector. The collected data are then processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and other crystallographic parameters.

The following table summarizes the crystallographic data for the analogous compound, 2,7-Bis(trichloromethyl)-1,8-naphthyridine.[4]

ParameterValue
Chemical FormulaC₁₀H₄Cl₆N₂
Formula Weight364.85
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)19.9154 (4)
b (Å)6.5977 (1)
c (Å)10.5975 (2)
β (°)111.483 (2)
Volume (ų)1295.73 (4)
Z4
Temperature (K)100
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.035

The following diagram outlines the general workflow for crystal structure determination.

Crystal_Structure_Workflow Crystal Structure Determination Workflow Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Analysis Structural Analysis Structure_Solution->Analysis

Caption: General workflow for crystal structure determination.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined and deposited in a public database, this guide provides a robust framework for understanding its likely solid-state architecture. Based on the analysis of closely related structures and the principles of supramolecular chemistry, it is anticipated that a combination of halogen bonding and π-π stacking interactions will be the primary drivers of its crystal packing. The detailed experimental workflow serves as a practical guide for researchers aiming to synthesize and characterize this and other novel 1,8-naphthyridine derivatives. Further experimental investigation is warranted to validate these predictions and to fully elucidate the rich structural chemistry of this important class of compounds.

References

  • Badawneh, M., Ferrarini, P., Mori, C., & Manera, C. (2001). 1,8-Naphthyridine derivatives: a patent review (2006-2010).
  • Chandler, C. J., Deady, L. W., Reiss, J. A., & Tzimos, V. (1982). The synthesis of 2,7-dimethyl-1,8-naphthyridine. Journal of Heterocyclic Chemistry, 19(5), 1017-1019.
  • Cosier, J., & Glazer, A. M. (1986). A nitrogen-gas-stream cryostat for general X-ray diffraction studies. Journal of Applied Crystallography, 19(2), 105-107.
  • Gorecki, D. K. J., & Hawes, E. M. (1977). Synthesis of some 1,8-naphthyridine derivatives. Journal of Medicinal Chemistry, 20(1), 124-128.
  • Goswami, S., & Mukherjee, R. (1997). Molecular recognition: design of a new fluorescent sensor for barbiturates based on a 1,8-naphthyridine derivative. Tetrahedron Letters, 38(10), 1619-1622.
  • Goswami, S., Mukherjee, R., & Mukherjee, R. (2001). A novel fluorescent chemosensor for the selective recognition of Mg2+ based on a 1,8-naphthyridine derivative. Tetrahedron Letters, 42(43), 7689-7691.
  • Goswami, S., Mukherjee, R., & Jana, S. (2005). Simple and efficient synthesis of 2,7-difunctionalized-1,8-naphthyridines. Molecules, 10(8), 929-936.
  • Hawes, E. M., & Gorecki, D. K. J. (1977). The synthesis of some 1,8-naphthyridines. Journal of Heterocyclic Chemistry, 14(3), 499-501.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
  • Metrangolo, P., Meyer, F., Pilati, T., Resnati, G., & Terraneo, G. (2008). Halogen bonding in supramolecular chemistry.
  • Politzer, P., Murray, J. S., & Clark, T. (2010). Halogen bonding: an electrostatically-driven non-covalent interaction. Physical Chemistry Chemical Physics, 12(28), 7748-7757.
  • El-Gohary, N. S., & Shaaban, M. R. (2017). 1,8-Naphthyridine: a comprehensive review of its synthetic approaches and medicinal applications. European Journal of Medicinal Chemistry, 142, 334-353.
  • Desiraju, G. R. (2013). Crystal engineering: a holistic view.
  • Naphthyridines. In Comprehensive Organic Chemistry II (Second Edition) (Vol. 5, pp. 649-698). Elsevier.
  • Synthesis of 1,8-naphthyridines. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 2,7-dichloro-1,8-naphthyridine. PubChem. (n.d.). Retrieved from [Link]

  • 2,7-Bis(2-pyridyl)-1,8-naphthyridine. PubChem. (n.d.). Retrieved from [Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The halogen bond. Chemical Reviews, 116(4), 2478-2601.
  • 2,7-Dimethyl-1,8-naphthyridine. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(9), o1747.
  • Goswami, S., Maity, A. C., Mukherjee, R., & Fun, H. K. (2010). 2,7-Bis(trichloromethyl)-1,8-naphthyridine. Acta Crystallographica Section E: Structure Reports Online, 66(3), o622.

Sources

Theoretical calculations of 2,7-Dibromo-1,8-naphthyridine electronic structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Calculation of 2,7-Dibromo-1,8-naphthyridine's Electronic Structure

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to perform and interpret theoretical calculations of the electronic structure of this compound. The methodologies detailed herein are grounded in Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offering a robust protocol for gaining insights into the molecular properties critical for materials science and medicinal chemistry.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The functionalization at the 2 and 7 positions is a common strategy to modulate these biological activities.[3] Understanding the electronic structure of these compounds is paramount, as it governs their reactivity, stability, and interaction with biological targets. This compound serves as a key intermediate for further chemical modifications, making a thorough understanding of its electronic landscape essential for rational drug design.

Theoretical calculations provide a powerful, cost-effective lens to examine molecular properties at the subatomic level. By employing methods like DFT, we can predict and rationalize the molecule's behavior, guiding synthetic efforts and accelerating the discovery process. This guide outlines a self-validating computational workflow to elucidate the electronic characteristics of this compound.

Theoretical Foundation: The Power of Density Functional Theory (DFT)

For investigating the electronic properties of organic molecules like this compound, Density Functional Theory (DFT) stands out as the method of choice. It offers a favorable balance between computational accuracy and resource requirements. DFT calculations are used to determine electronic properties and predict equilibrium molecular geometries.[3][4] The core principle of DFT is that the energy of a molecule can be determined from its electron density.

To investigate excited states and simulate electronic absorption spectra, we extend our approach to Time-Dependent Density Functional Theory (TD-DFT). TD-DFT is a powerful tool for understanding how the molecule interacts with light, which is crucial for applications in photochemistry and for designing chromophores.

Comprehensive Computational Protocol

This section details a step-by-step methodology for calculating the electronic structure of this compound. The choice of functional and basis set is critical for obtaining reliable results. The B3LYP functional with a 6-31G(d) basis set has been shown to provide reliable results for similar 1,8-naphthyridine systems and serves as our starting point.[3][4]

Step 1: Ground State Geometry Optimization

The essential first step is to determine the most stable three-dimensional arrangement of atoms in the molecule.

Protocol:

  • Construct the initial molecular structure of this compound using a molecular builder.

  • Perform a geometry optimization using DFT.

    • Method: DFT

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

    • Basis Set: 6-31G(d)

  • Perform a frequency calculation on the optimized geometry. This is a critical self-validation step. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.

Causality Behind Choices: The B3LYP functional is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which generally improves accuracy for many organic systems. The 6-31G(d) basis set includes polarization functions (d) on heavy atoms, which are necessary to accurately describe the bonding environment, especially for a planar aromatic system with heteroatoms and halogens.

Step 2: Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. Their energy levels and spatial distribution provide deep insights into the molecule's reactivity.

Protocol:

  • Using the optimized geometry from Step 1, perform a single-point energy calculation with the same level of theory (B3LYP/6-31G(d)).

  • Extract the energies of the HOMO and LUMO (EHOMO and ELUMO).

  • Calculate the HOMO-LUMO energy gap (ΔE) using the formula: ΔE = ELUMO - EHOMO

  • Visualize the 3D isosurfaces of the HOMO and LUMO to understand their spatial distribution across the molecule.

Expert Insights: A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.[5] The distribution of the HOMO indicates regions susceptible to electrophilic attack (electron-donating sites), while the LUMO distribution highlights regions prone to nucleophilic attack (electron-accepting sites).

Step 3: Global Reactivity Descriptors

From the HOMO and LUMO energies, we can derive several key "reactivity descriptors" that quantify the molecule's chemical behavior based on Koopman's theorem.[6]

Protocol:

  • Use the calculated EHOMO and ELUMO to determine the following properties:

    • Ionization Potential (I): I ≈ -EHOMO

    • Electron Affinity (A): A ≈ -ELUMO

    • Chemical Hardness (η): η = (I - A) / 2

    • Chemical Softness (S): S = 1 / (2η)

    • Electronegativity (χ): χ = (I + A) / 2

    • Electronic Chemical Potential (μ): μ = -χ

    • Electrophilicity Index (ω): ω = μ² / (2η)

Trustworthiness of the Protocol: This set of calculations provides a cross-validating network of properties. For instance, a molecule with a large HOMO-LUMO gap will inherently have high chemical hardness and low softness, providing a consistent picture of its stability.[5][6]

Step 4: Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a color-coded visualization of the total electrostatic potential on the molecule's surface. It provides a clear and intuitive guide to the charge distribution.

Protocol:

  • From the optimized geometry and calculated wavefunction, generate the Molecular Electrostatic Potential (MEP) surface.

  • Visualize the MEP map. Typically, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). Green areas are neutral.

Expert Insights: For this compound, we would expect the regions around the nitrogen atoms to be electron-rich (red) due to the lone pairs, making them potential sites for hydrogen bonding or coordination. The bromine atoms, being electronegative, will also influence the charge distribution.

Step 5: Simulating the Electronic Absorption Spectrum (TD-DFT)

To predict how the molecule absorbs light, we use TD-DFT to calculate the electronic transitions from the ground state to various excited states.

Protocol:

  • Perform a TD-DFT calculation on the optimized ground-state geometry.

    • Method: TD-DFT

    • Functional/Basis Set: B3LYP/6-31G(d)

  • Analyze the output to identify the lowest several singlet-singlet electronic transitions.

  • For each transition, record the excitation energy (in eV or nm) and the oscillator strength (f).

  • The oscillator strength indicates the probability of a given transition occurring. Transitions with f > 0.01 are typically considered significant and will appear as peaks in the simulated UV-Vis spectrum.

Causality Behind Choices: This step allows for direct comparison with experimental spectroscopic data. A good correlation between the calculated and experimental spectra validates the chosen computational model. The analysis of the orbitals involved in the main transitions (e.g., HOMO -> LUMO) provides a detailed understanding of the nature of the electronic excitation, such as identifying it as a π-π* transition.

Data Presentation and Visualization

Workflow for Electronic Structure Calculation

G cluster_input Input cluster_dft DFT Calculations cluster_tddft TD-DFT Calculation cluster_analysis Analysis & Output mol_build 1. Molecular Structure Input geom_opt 2. Geometry Optimization (B3LYP/6-31G(d)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Validation) geom_opt->freq_calc Confirm Minimum sp_energy 4. Single-Point Energy (FMO Analysis) geom_opt->sp_energy tddft_calc 6. Excited States Calculation geom_opt->tddft_calc reactivity 5. Reactivity Descriptors (HOMO, LUMO, Gap, etc.) sp_energy->reactivity mep MEP Map sp_energy->mep spectrum 7. Simulated UV-Vis Spectrum tddft_calc->spectrum

Caption: Computational workflow for determining the electronic properties of this compound.

Relationship Between FMOs and Reactivity

G cluster_descriptors Global Reactivity Descriptors E_HOMO E(HOMO) IP Ionization Potential (I) E_HOMO->IP ≈ -E(HOMO) Hardness Hardness (η) E_HOMO->Hardness E_LUMO E(LUMO) EA Electron Affinity (A) E_LUMO->EA ≈ -E(LUMO) E_LUMO->Hardness Electronegativity Electronegativity (χ) IP->Electronegativity EA->Electronegativity Softness Softness (S) Hardness->Softness Electrophilicity Electrophilicity (ω) Hardness->Electrophilicity Electronegativity->Electrophilicity

Sources

An In-depth Technical Guide to the Electrophilic Bromination of 1,8-Naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1][2][3] The functionalization of this core structure is paramount for the development of new chemical entities with tailored biological activities. This technical guide provides a comprehensive examination of the mechanism governing the electrophilic bromination of 1,8-naphthyridine, a key transformation for introducing bromine atoms that can serve as versatile synthetic handles. A detailed analysis of the electronic properties of the 1,8-naphthyridine ring system, the role of acidic catalysts such as oleum, and the factors dictating the regioselectivity of the reaction are presented. Furthermore, this guide includes a representative experimental protocol for the synthesis of 3-bromo-1,8-naphthyridine, offering practical insights for laboratory application.

Introduction: The Chemical Landscape of 1,8-Naphthyridine

1,8-Naphthyridine is a bicyclic heteroaromatic compound composed of two fused pyridine rings. The presence of two nitrogen atoms significantly influences the electronic distribution within the ring system, rendering it electron-deficient and thus less susceptible to electrophilic attack compared to benzene. This inherent electronic nature poses challenges for its direct functionalization via electrophilic aromatic substitution. However, understanding and overcoming these hurdles are crucial for leveraging the full potential of the 1,8-naphthyridine scaffold in medicinal chemistry and materials science.[1][2][3]

The Core Mechanism of Electrophilic Bromination

The electrophilic bromination of 1,8-naphthyridine proceeds through a classical electrophilic aromatic substitution pathway. The reaction is typically carried out in the presence of a strong acid, such as oleum (fuming sulfuric acid), which plays a dual role in the reaction mechanism.

Generation of the Electrophile and Activation of the Substrate

Under strongly acidic conditions, molecular bromine is polarized, enhancing its electrophilicity. The primary role of oleum, a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄), is to protonate the 1,8-naphthyridine ring. Given the basic nature of the nitrogen atoms, they are readily protonated in a strong acidic medium. This protonation further deactivates the ring towards electrophilic attack by introducing a positive charge, which repels the incoming electrophile.

G 1,8-Naphthyridine 1,8-Naphthyridine Protonated 1,8-Naphthyridine Protonated 1,8-Naphthyridine 1,8-Naphthyridine->Protonated 1,8-Naphthyridine H₂SO₄/SO₃ Br₂ Br₂ Br⁺ Br⁺ Br₂->Br⁺ Lewis Acid (e.g., FeBr₃) or strong acid polarization

Caption: Generation of the active species for bromination.

Regioselectivity: The Decisive Role of the Sigma Complex Stability

The regiochemical outcome of the bromination is dictated by the relative stability of the possible Wheland intermediates (sigma complexes) formed upon the attack of the electrophile at different positions of the 1,8-naphthyridine ring.

The two nitrogen atoms exert a strong electron-withdrawing inductive effect, deactivating all positions in the ring. However, the deactivation is most pronounced at the α- and γ-positions relative to the nitrogen atoms. Consequently, electrophilic attack is directed to the β-positions (C-3 and C-6), which are analogous to the C-3 position in pyridine.

Attack at the C-3 position results in a sigma complex where the positive charge is delocalized over three carbon atoms. Crucially, none of the resonance structures place the positive charge on the electronegative nitrogen atoms. In contrast, attack at the C-2 or C-4 positions would lead to a resonance structure where a nitrogen atom bears a positive charge, which is a highly energetically unfavorable scenario.

Caption: Regioselectivity of electrophilic bromination of 1,8-naphthyridine.

Therefore, the electrophilic bromination of 1,8-naphthyridine selectively yields 3-bromo-1,8-naphthyridine .

Experimental Protocol: Synthesis of 3-Bromo-1,8-naphthyridine

The following protocol is a representative procedure for the synthesis of 3-bromo-1,8-naphthyridine. As with all chemical reactions, appropriate safety precautions must be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity
1,8-Naphthyridine254-60-4130.141.0 g
Oleum (20% SO₃)8014-95-7-10 mL
Bromine7726-95-6159.810.4 mL
Sodium sulfite7757-83-7126.04As needed
Sodium bicarbonate144-55-684.01As needed
Dichloromethane75-09-284.93As needed
Sodium sulfate (anhydrous)7757-82-6142.04As needed
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1,8-naphthyridine (1.0 g).

  • Addition of Oleum: Carefully add oleum (10 mL) to the flask while cooling in an ice bath. Stir the mixture until the 1,8-naphthyridine is completely dissolved.

  • Addition of Bromine: Slowly add bromine (0.4 mL) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60 °C for 4 hours.

  • Quenching: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Workup: If any unreacted bromine remains, add a small amount of sodium sulfite solution to decolorize it. Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 3-bromo-1,8-naphthyridine.

G A Dissolve 1,8-Naphthyridine in Oleum B Add Bromine Dropwise A->B C Heat Reaction Mixture B->C D Quench with Ice C->D E Neutralize with NaHCO₃ D->E F Extract with CH₂Cl₂ E->F G Dry and Concentrate F->G H Purify by Chromatography G->H

Caption: Experimental workflow for the synthesis of 3-bromo-1,8-naphthyridine.

Conclusion

The electrophilic bromination of 1,8-naphthyridine is a regioselective process that predominantly yields the 3-bromo derivative. This selectivity is a direct consequence of the electronic properties of the diazine ring system, where the stability of the sigma complex intermediate dictates the position of electrophilic attack. The use of strong acidic conditions, such as oleum, is necessary to facilitate the reaction on the electron-deficient 1,8-naphthyridine core. The resulting 3-bromo-1,8-naphthyridine is a valuable intermediate for further synthetic transformations, enabling the development of novel compounds with potential applications in drug discovery and materials science.

References

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. [Link]

  • Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. ResearchGate. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]

  • A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry (RSC Publishing). [Link]

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. [Link]

  • Regioselective synthesis of functionalized[4]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry (RSC Publishing). [Link]

  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

  • Selectivity in Radical Halogenation. YouTube. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2,7-Dibromo-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science. Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent scaffold for developing a wide range of biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.[1] Furthermore, the unique photophysical properties of 1,8-naphthyridine derivatives have led to their application as fluorescent probes and in the development of novel organic materials.[2] The functionalization of the 1,8-naphthyridine skeleton is therefore a critical endeavor for the discovery of new chemical entities with tailored properties.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of complex organic molecules, and their application to the 2,7-dibromo-1,8-naphthyridine scaffold opens up a vast chemical space for exploration. This document provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions on this compound. The protocols are designed to be robust and adaptable, with a strong emphasis on the underlying mechanistic principles to empower users to troubleshoot and optimize these transformations.

Mechanistic Overview: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[2][3][4] Understanding this cycle is paramount for rational catalyst and condition selection.

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald-Hartwig) PdII->Transmetal R'-M (Suzuki/Sonogashira) or R''-NH-R''' (Buchwald-Hartwig) PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: Generalized Palladium Catalytic Cycle.

1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step of the catalytic cycle.[3]

2. Transmetalation (Suzuki and Sonogashira Reactions):

  • Suzuki-Miyaura: An organoboron reagent (R'-B(OR)₂) transfers its organic group to the palladium center. This step is typically facilitated by a base, which activates the organoboron species.[5]

  • Sonogashira: A copper(I) co-catalyst activates the terminal alkyne, forming a copper acetylide which then undergoes transmetalation with the Pd(II) complex.[6] Copper-free Sonogashira protocols have also been developed.

3. Amine Coordination and Deprotonation (Buchwald-Hartwig Amination): An amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.[4]

4. Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[3][4]

Challenges with the 1,8-Naphthyridine Scaffold

The presence of two nitrogen atoms in the 1,8-naphthyridine ring can present challenges in palladium-catalyzed cross-coupling reactions. The lone pairs on the nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. This can manifest as sluggish reactions or the need for higher catalyst loadings. The choice of an appropriate ligand is therefore crucial to mitigate these effects. Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst and promote the desired catalytic cycle over off-cycle pathways.

Detailed Protocols and Application Notes

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The following protocol is adapted from studies on the closely related 2,7-dichloro-1,8-naphthyridine and is expected to be effective for the dibromo analog.[2]

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound

G start Start reagents Combine this compound, boronic acid, base, and solvent in a reaction vessel. start->reagents degas Degas the mixture (e.g., by bubbling with argon for 15-30 min). reagents->degas catalyst Add Pd catalyst and ligand. degas->catalyst heat Heat the reaction mixture under an inert atmosphere. catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor monitor->heat Incomplete workup Perform aqueous workup and extract with an organic solvent. monitor->workup Reaction complete purify Purify the product by column chromatography. workup->purify end End purify->end

Caption: Suzuki-Miyaura Coupling Workflow.

Materials:

  • This compound

  • Aryl- or vinylboronic acid (2.2 - 3.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 eq.), the boronic acid (2.2-2.5 eq.), and the base (3.0-4.0 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Degas the solution by bubbling with the inert gas for 15-30 minutes.

  • In a separate vial, weigh the palladium catalyst and ligand (if used) and add them to the reaction mixture under a positive flow of inert gas.

  • Seal the vessel and heat the reaction to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O100High
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane110>90[2]
3Vinylboronic acid pinacol esterPd(dppf)Cl₂ (3)-Cs₂CO₃DMF90Good
Sonogashira Coupling: C-C (sp²-sp) Bond Formation

The Sonogashira coupling is a highly efficient method for the synthesis of aryl- and vinyl-alkynes.[7]

Protocol 2: General Procedure for the Sonogashira Coupling of this compound

G start Start reagents Combine this compound, terminal alkyne, base, and solvent in a reaction vessel. start->reagents degas Degas the mixture (e.g., by bubbling with argon for 15-30 min). reagents->degas catalyst Add Pd catalyst, Cu(I) co-catalyst, and ligand. degas->catalyst react Stir the reaction mixture at the appropriate temperature under an inert atmosphere. catalyst->react monitor Monitor reaction progress by TLC or LC-MS. react->monitor monitor->react Incomplete workup Perform aqueous workup and extract with an organic solvent. monitor->workup Reaction complete purify Purify the product by column chromatography. workup->purify end End purify->end

Caption: Sonogashira Coupling Workflow.

Materials:

  • This compound

  • Terminal alkyne (2.2 - 3.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)

  • Copper(I) co-catalyst (e.g., CuI)

  • Ligand (e.g., PPh₃)

  • Base (e.g., Et₃N, DIPEA)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the palladium catalyst, the copper(I) co-catalyst, and the ligand.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the base via syringe.

  • Degas the solution by bubbling with the inert gas for 15-30 minutes.

  • Add the terminal alkyne (2.2-2.5 eq.) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (typically 25-80 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Table 2: Representative Conditions for Sonogashira Coupling

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NTHF60
2TrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)DIPEADMF80
31-HexynePd(PPh₃)₄ (3)CuI (6)Et₃NToluene70
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[8] The choice of ligand and base is critical for achieving high yields and preventing side reactions.

Protocol 3: General Procedure for the Buchwald-Hartwig Amination of this compound

G start Start reagents Combine this compound, palladium precatalyst, ligand, and base in a glovebox. start->reagents add_solvent_amine Add anhydrous solvent and amine. reagents->add_solvent_amine heat Heat the reaction mixture under an inert atmosphere. add_solvent_amine->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor monitor->heat Incomplete workup Perform aqueous workup and extract with an organic solvent. monitor->workup Reaction complete purify Purify the product by column chromatography. workup->purify end End purify->end

Caption: Buchwald-Hartwig Amination Workflow.

Materials:

  • This compound

  • Amine (2.2 - 3.0 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., BINAP, Xantphos, Josiphos)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Inside a glovebox, add this compound (1.0 eq.), the palladium precatalyst, the ligand, and the base to a reaction vessel.

  • Add the anhydrous solvent, followed by the amine (2.2-2.5 eq.).

  • Seal the vessel, remove it from the glovebox, and heat to the desired temperature (typically 80-130 °C) with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a plug of silica gel, eluting with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
1AnilinePd₂(dba)₃ (1.5)BINAP (3)NaOt-BuToluene100
2MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane110
3n-ButylaminePd₂(dba)₃ (2)Josiphos (CyPF-t-Bu) (4)K₃PO₄Toluene120

Conclusion

The palladium-catalyzed cross-coupling of this compound offers a powerful and versatile platform for the synthesis of a diverse array of functionalized derivatives. By understanding the fundamental mechanistic principles and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently construct novel C-C and C-N bonds on this important heterocyclic scaffold. The protocols provided herein serve as a robust starting point for the exploration of new chemical space, enabling the development of novel therapeutics and advanced materials.

References

  • Biffis, A., et al. (2018). Palladium-Catalyzed C-C and C-N Cross-Coupling Reactions. Springer. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

  • Wolfe, J. P., et al. (1999). A highly active catalyst for the amination of aryl halides. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery That Xantphos Can Be Trans-Chelating in a Palladium Complex. Journal of the American Chemical Society, 124(21), 6043-6048. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Zong, R., et al. (2006). Synthesis and properties of 2,7-disubstituted-1,8-naphthyridines. The Journal of Organic Chemistry, 71(1), 167-171. [Link]

  • Jain, R., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-788. [Link]

Sources

Synthesis of 2,7-Diaryl-1,8-Naphthyridines: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility and Importance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core, a nitrogen-containing heterocyclic system, has garnered significant interest in medicinal chemistry and materials science.[1] Its unique structural and electronic properties make it a privileged scaffold in the design of novel therapeutic agents and functional materials.[2][3] Derivatives of 1,8-naphthyridine have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] In the realm of materials science, the rigid and planar nature of the 1,8-naphthyridine ring system, coupled with its ability to engage in hydrogen bonding, makes it an attractive building block for fluorescent probes and organic semiconductors.[6][7]

This guide provides a detailed exploration of the synthesis of 2,7-diaryl-1,8-naphthyridines, a key class of derivatives with significant potential. We will focus on the strategic use of 2,7-dibromo-1,8-naphthyridine as a versatile starting material for palladium-catalyzed cross-coupling reactions, offering in-depth protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Strategic Overview: Accessing the 2,7-Diaryl-1,8-Naphthyridine Core

The primary strategy for the synthesis of 2,7-diaryl-1,8-naphthyridines revolves around the palladium-catalyzed cross-coupling of a dihalogenated 1,8-naphthyridine precursor with appropriate aryl partners. This compound serves as an ideal and reactive starting material for these transformations. The key methodologies covered in this guide are the Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions. Each of these methods offers distinct advantages and considerations, which will be discussed in detail.

Figure 1: Key synthetic routes to 2,7-diaryl-1,8-naphthyridines.

Synthesis of the Starting Material: this compound

A reliable synthesis of the this compound starting material is paramount. A common and effective route begins with the commercially available 2,7-dihydroxy-1,8-naphthyridine.

Protocol 1: Synthesis of this compound

Materials:

  • 2,7-Dihydroxy-1,8-naphthyridine

  • Phosphorus oxybromide (POBr₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, suspend 2,7-dihydroxy-1,8-naphthyridine (1.0 equiv.) in anhydrous toluene.

  • Addition of Reagents: Carefully add phosphorus oxybromide (POBr₃, 3.0 equiv.) portion-wise to the suspension at room temperature. A small amount of anhydrous DMF (catalytic) can be added to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic mixture with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the 1,8-naphthyridine ring system makes the 2 and 7 positions susceptible to nucleophilic attack, and in the context of cross-coupling, facilitates the oxidative addition of the palladium catalyst.

Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, owing to its mild reaction conditions and the commercial availability and stability of boronic acid reagents.[8]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9] For electron-deficient heteroaromatics like 1,8-naphthyridine, the oxidative addition of the C-Br bond to the Pd(0) catalyst is generally a facile process. The choice of ligand is critical to stabilize the palladium catalyst and promote the subsequent steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to enhance the rate of both oxidative addition and reductive elimination.

Suzuki_Mechanism cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-Br(L)_n Pd0->PdII Oxidative Addition OxAdd Oxidative Addition (Ar-Br) PdII_Ar Ar-Pd(II)-Ar'(L)_n PdII->PdII_Ar Transmetalation Transmetal Transmetalation (Ar'-B(OR)2) PdII_Ar->Pd0 Catalyst Regeneration Product Ar-Ar' PdII_Ar->Product Reductive Elimination RedElim Reductive Elimination

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Materials:

  • This compound

  • Arylboronic acid (2.2-2.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (3.0-4.0 equiv.)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (2.2-2.5 equiv.), the palladium catalyst (2-5 mol%), and the base (3.0-4.0 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas (argon or nitrogen).

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2,7-diaryl-1,8-naphthyridine.

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O9085-95
PdCl₂(dppf)dppfCs₂CO₃1,4-Dioxane/H₂O10080-92
Stille Coupling: An Alternative for C-C Bond Formation

The Stille coupling utilizes organostannane reagents as the coupling partners.[6] While organostannanes are often more toxic than boronic acids, the Stille reaction can be advantageous when the corresponding boronic acid is unstable or difficult to prepare.[10]

Materials:

  • This compound

  • Aryltributylstannane (2.2-2.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(AsPh₃)₂) (2-5 mol%)

  • Solvent (e.g., anhydrous toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the palladium catalyst (2-5 mol%) in the anhydrous solvent.

  • Reagent Addition: Add the aryltributylstannane (2.2-2.5 equiv.) to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction to 90-110 °C and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, the reaction mixture can be treated with a saturated aqueous solution of KF to precipitate the tin byproducts as a fluoride salt. Filter the mixture through a pad of Celite.

  • Extraction: Extract the filtrate with an appropriate organic solvent.

  • Drying and Concentration: Dry the combined organic layers and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[11] This reaction is particularly useful for introducing amino functionalities at the 2 and 7 positions of the 1,8-naphthyridine core.

Materials:

  • This compound

  • Amine or aniline (2.2-2.5 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (2-4 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄) (2.5-3.0 equiv.)

  • Solvent (e.g., anhydrous toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.

  • Reagent Addition: Add this compound (1.0 equiv.), the amine or aniline (2.2-2.5 equiv.), and the anhydrous solvent.

  • Degassing: Seal the tube and remove it from the glovebox. If not using a glovebox, degas the mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Work-up: Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Drying and Concentration: Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.[12]

Applications of 2,7-Diaryl-1,8-Naphthyridines

The unique properties of 2,7-diaryl-1,8-naphthyridines have led to their exploration in various fields.

Materials Science: Fluorescent Probes and Organic Electronics

The extended π-conjugation in 2,7-diaryl-1,8-naphthyridines often results in interesting photophysical properties, including fluorescence.[5] For example, 2,7-bis(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine has been shown to be an ultrasensitive fluorescent probe for glucopyranosides.[7] The emission properties can be tuned by varying the nature of the aryl substituents.

CompoundExcitation (nm)Emission (nm)Quantum YieldApplicationReference
2,7-Bis(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine380450-Glucopyranoside sensor[7]
2,7-Dialkylamino-4-methyl-1,8-naphthyridines340360-500-Fluorescent probes[5]
Medicinal Chemistry: Therapeutic Potential

The 1,8-naphthyridine scaffold is a common feature in many biologically active compounds. 2,7-Disubstituted derivatives have been investigated as potential anticancer agents and kinase inhibitors.[13] For instance, certain 2,8-diaryl-1,5-naphthyridines have been identified as potent inhibitors of Plasmodium falciparum phosphatidylinositol 4-kinase, a target for antimalarial drugs.[4] While this is a different isomer, it highlights the potential of diaryl-naphthyridines as kinase inhibitors. Additionally, some 1,8-naphthyridine derivatives have shown promising activity against various cancer cell lines.

Conclusion and Future Outlook

The synthesis of 2,7-diaryl-1,8-naphthyridines via palladium-catalyzed cross-coupling reactions of this compound is a versatile and powerful strategy. The Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions provide a robust toolkit for accessing a wide range of derivatives with tailored properties. The continued exploration of these compounds is expected to yield novel materials with advanced optical and electronic properties, as well as new therapeutic agents with improved efficacy and selectivity. This guide provides a solid foundation for researchers to design and execute the synthesis of these valuable compounds, paving the way for future discoveries in both materials science and drug development.

References

  • Abeer N. Al-romaizan et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.
  • Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936.
  • Liao, J. H., Chen, C. T., Chou, H. C., Cheng, C. C., Chou, P. T., Fang, J. M., ... & Chow, T. J. (2002). 2,7-Bis(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine: an ultrasensitive fluorescent probe for glucopyranoside. Organic letters, 4(18), 3107-3110.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
  • Suzuki-Miyaura Reactions of 2,7-Dichloro-1,8-naphthyridine. (2016).
  • Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy. (2025). PMC - NIH.
  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine deriv
  • A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. (2025).
  • Fluorescent 2,7-Dialkylamino-[13][14]-Naphthyridines: Preparation and Spectroscopic Properties. (n.d.). MDPI.

  • DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium C
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025).
  • Preparation of 2,7-diamino-1,8-naphthyridine: A useful building block for supramolecular chemistry. (2005). Illinois Experts.
  • WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors. (n.d.).
  • Experimental and Theoretical Studies of the Photophysical Properties of 2- And 2,7-functionalized Pyrene Deriv
  • Buchwald–Hartwig amin
  • The Mechanisms of the Stille Reaction. (n.d.). University of Windsor.
  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). PubMed.
  • Suzuki–Miyaura coupling revisited: an integrated comput
  • Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide deriv
  • SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. (2025).
  • 2,7-Dimethyl-1,8-naphthyridine. (2009). PubMed.
  • Fluorescent 2,7-Dialkylamino-[13][14]-Naphthyridines: Preparation and Spectroscopic Properties. (n.d.). MDPI.

  • Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. (n.d.).
  • S1 Supplementary Data for Manuscript: “Discovery of dual fluorescent 1,8-NI dyes based on balanced Seesaw photophysical model. (n.d.). The Royal Society of Chemistry.
  • Stille Coupling. (2023). Chemistry LibreTexts.
  • Synthesis of fused derivatives of 1,8-naphthyridine. (2025).
  • Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. (n.d.). MSU Chemistry.

Sources

Application Notes and Protocols: The Versatility of 2,7-Dibromo-1,8-naphthyridine in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Catalytic Potential of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine framework is a privileged heterocyclic motif, renowned for its diverse biological activities which has led to its incorporation in numerous therapeutic agents.[1] Beyond its medicinal applications, the unique electronic and structural properties of the 1,8-naphthyridine core make it an exceptional platform for the design of ligands in homogeneous catalysis. The two nitrogen atoms, positioned in a pincer-like arrangement, provide strong coordination sites for transition metals, while the rigid backbone can be strategically functionalized to fine-tune the steric and electronic environment of the catalytic center.

2,7-Dibromo-1,8-naphthyridine serves as a versatile and readily accessible starting material for the synthesis of a variety of bidentate ligands. The bromine atoms at the 2 and 7 positions are susceptible to a range of cross-coupling and substitution reactions, allowing for the introduction of phosphine, N-heterocyclic carbene (NHC), and other coordinating moieties. These ligands, when complexed with transition metals such as palladium, exhibit remarkable catalytic activity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental transformations in organic synthesis and drug discovery.

This technical guide provides a comprehensive overview of the application of this compound in homogeneous catalysis. We will explore the synthesis of key ligand precursors, the preparation of catalytically active metal complexes, and detailed protocols for their use in high-impact cross-coupling reactions.

Ligand Synthesis from this compound: A Gateway to Diverse Catalytic Systems

The transformation of this compound into sophisticated ligands is the first critical step in harnessing its catalytic potential. The two primary classes of ligands derived from this scaffold are diphosphines and N-heterocyclic carbenes (NHCs).

Synthesis of 2,7-Diamino-1,8-naphthyridine: A Precursor for N-Heterocyclic Carbene (NHC) Ligands

N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in catalysis, often offering superior stability and reactivity compared to traditional phosphine ligands. The synthesis of 2,7-diamino-1,8-naphthyridine is a key step towards accessing bis(NHC) ligands based on the naphthyridine framework. While a direct amination protocol for this compound is not extensively documented, a reliable two-step procedure has been reported for the analogous 2-chloro-7-amido-1,8-naphthyridine, which can be adapted.[2] This involves a nucleophilic aromatic substitution followed by deprotection. An alternative and high-yielding method involves the reduction of an azido intermediate.[3][4]

Protocol 1: Synthesis of 2,7-Diamino-1,8-naphthyridine via Azide Reduction

This protocol is adapted from the synthesis starting from a chloro-amino precursor and is expected to be applicable to a di-bromo or di-chloro starting material which would be converted to a di-azido intermediate.

Step 1: Synthesis of 2-Amino-7-azido-1,8-naphthyridine

To a stirred solution of 2-amino-7-chloro-1,8-naphthyridine (2.22 mmol) in dry DMF (5 mL), sodium azide (4.44 mmol) is added. The mixture is stirred for 4 hours at 60 °C. After cooling, the precipitated NaCl is filtered off. The filtrate is concentrated under reduced pressure to remove DMF. The resulting solid is washed with water and air-dried to yield the desired product.[4]

Step 2: Reduction to 2,7-Diamino-1,8-naphthyridine

To a stirred solution of the 2-amino-7-azido-1,8-naphthyridine (4.3 mmol) in glacial acetic acid (12.72 mL), zinc dust (2.12 g) is added. The mixture is refluxed for 3 hours. The precipitate is then filtered, and the acetic acid is removed under reduced pressure to give the pure 2,7-diamino-1,8-naphthyridine in high yield (98%).[3]

dot graph "Synthesis_of_2,7-Diamino-1,8-naphthyridine" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"2_Amino_7_Chloro_1_8_naphthyridine" [label="2-Amino-7-chloro-\n1,8-naphthyridine"]; "NaN3" [label="NaN3, DMF, 60°C", shape=plaintext, fontcolor="#202124"]; "2_Amino_7_Azido_1_8_naphthyridine" [label="2-Amino-7-azido-\n1,8-naphthyridine"]; "Zn_AcOH" [label="Zn, Acetic Acid, Reflux", shape=plaintext, fontcolor="#202124"]; "2_7_Diamino_1_8_naphthyridine" [label="2,7-Diamino-\n1,8-naphthyridine", fillcolor="#34A853"];

"2_Amino_7_Chloro_1_8_naphthyridine" -> "NaN3" [arrowhead=none]; "NaN3" -> "2_Amino_7_Azido_1_8_naphthyridine"; "2_Amino_7_Azido_1_8_naphthyridine" -> "Zn_AcOH" [arrowhead=none]; "Zn_AcOH" -> "2_7_Diamino_1_8_naphthyridine"; } Caption: Synthetic route to 2,7-Diamino-1,8-naphthyridine.

Proposed Synthesis of 2,7-Bis(diphenylphosphino)-1,8-naphthyridine

Proposed Protocol 2: Palladium-Catalyzed Phosphination of this compound

In a glovebox, a Schlenk tube is charged with this compound (1 mmol), Pd(OAc)₂ (0.05 mmol), and a suitable base such as potassium carbonate (2.5 mmol). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon). Dry toluene (5 mL) and diphenylphosphine (2.2 mmol) are then added via syringe. The reaction mixture is heated to 110 °C and stirred for 24-48 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2,7-bis(diphenylphosphino)-1,8-naphthyridine.

dot graph "Proposed_Synthesis_of_Diphosphine_Ligand" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"2_7_Dibromo_1_8_naphthyridine" [label="2,7-Dibromo-\n1,8-naphthyridine"]; "Reagents" [label="HP(Ph)₂, Pd(OAc)₂, Base\nToluene, 110°C", shape=plaintext, fontcolor="#202124"]; "Diphosphine_Ligand" [label="2,7-Bis(diphenylphosphino)-\n1,8-naphthyridine", fillcolor="#34A853"];

"2_7_Dibromo_1_8_naphthyridine" -> "Reagents" [arrowhead=none]; "Reagents" -> "Diphosphine_Ligand"; } Caption: Proposed synthesis of a diphosphine ligand.

Application in Homogeneous Catalysis: Palladium-Catalyzed Cross-Coupling Reactions

Ligands derived from this compound have shown significant promise in palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Reaction

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. Palladium complexes bearing 2,7-disubstituted-1,8-naphthyridine ligands have been successfully employed as catalysts in these reactions. For instance, palladium complexes of 2,7-bis(mesitylimidazolylidenyl)naphthyridine have been shown to be active in Suzuki-Miyaura couplings.[6][7] Furthermore, 2,7-dichloro-1,8-naphthyridine itself can serve as a substrate in Suzuki-Miyaura reactions to generate highly functionalized naphthyridine derivatives.[8] The protocol for the dichloro-analogue is directly applicable to the dibromo-compound.

Protocol 3: Suzuki-Miyaura Coupling of 2,7-Dichloro-1,8-naphthyridine with Arylboronic Acids

A mixture of 2,7-dichloro-1,8-naphthyridine (1 mmol), the corresponding arylboronic acid (2.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (3 mmol) in a 4:1 mixture of DME and water (10 mL) is heated at 80 °C for 12 hours under an inert atmosphere. After cooling, the reaction mixture is diluted with water and extracted with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated in vacuo. The residue is purified by column chromatography on silica gel to afford the 2,7-diaryl-1,8-naphthyridine product.[8]

Table 1: Performance of 2,7-Dichloro-1,8-naphthyridine in Suzuki-Miyaura Coupling [8]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2,7-Diphenyl-1,8-naphthyridine85
24-Methoxyphenylboronic acid2,7-Bis(4-methoxyphenyl)-1,8-naphthyridine92
34-Tolylboronic acid2,7-Di(p-tolyl)-1,8-naphthyridine88
44-Chlorophenylboronic acid2,7-Bis(4-chlorophenyl)-1,8-naphthyridine78

dot graph "Suzuki-Miyaura_Catalytic_Cycle" { layout=dot; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Pd0" [label="Pd(0)L₂"]; "OxAdd" [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "PdII_complex" [label="Ar-Pd(II)L₂-X"]; "Transmetalation" [label="Transmetalation", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; "PdII_Ar_R" [label="Ar-Pd(II)L₂-R"]; "RedElim" [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product" [label="Ar-R", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; "ArX" [label="Ar-X", shape=plaintext, fontcolor="#202124"]; "RBOH2" [label="R-B(OH)₂", shape=plaintext, fontcolor="#202124"]; "Base" [label="Base", shape=plaintext, fontcolor="#202124"];

"Pd0" -> "OxAdd" [arrowhead=none]; "ArX" -> "OxAdd"; "OxAdd" -> "PdII_complex"; "PdII_complex" -> "Transmetalation" [arrowhead=none]; "RBOH2" -> "Transmetalation"; "Base" -> "Transmetalation"; "Transmetalation" -> "PdII_Ar_R"; "PdII_Ar_R" -> "RedElim"; "RedElim" -> "Product"; "RedElim" -> "Pd0" [label=" Catalyst\nRegeneration"]; } Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

This compound is a highly valuable and versatile precursor for the synthesis of advanced ligands for homogeneous catalysis. The ability to readily introduce phosphine and NHC moieties allows for the development of robust and efficient catalysts for a range of cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the catalytic potential of the 1,8-naphthyridine scaffold. Future research in this area could focus on the development of chiral 1,8-naphthyridine-based ligands for asymmetric catalysis, as well as the application of these catalysts in other important organic transformations, further expanding the synthetic utility of this remarkable heterocyclic system.

References

  • Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936. [Link]

  • Ziegler, J., & Bein, T. (2003). Fluorescent 2,7-Dialkylamino-[1][3]-Naphthyridines: Preparation and Spectroscopic Properties. Molecules, 8(5), 443-452. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Utility of 2,7-Dichloro-1,8-naphthyridine in Suzuki-Miyaura Reactions for Novel Compound Synthesis. [Link]

  • de Oliveira, D. M., de Menezes, J. N. C., de Oliveira, T. A., Leite, A. C. L., & de Fátima, Â. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. International Journal of Molecular Sciences, 22(23), 13093. [Link]

  • Bonnafoux, L., Gramage-Doria, R., Colobert, F., & Leroux, F. R. (2011). Catalytic palladium phosphination: modular synthesis of C1-symmetric biaryl-based diphosphines. Chemistry (Weinheim an der Bergstrasse, Germany), 17(39), 11008–11016. [Link]

  • Jain, R., & Kaur, N. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-27. [Link]

  • Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. ResearchGate. [Link]

  • Alekseeva, E. A., Kryl, E. N., & Kryshtal, G. V. (2017). Synthesis of fused derivatives of 1,8-naphthyridine. Russian Journal of Organic Chemistry, 53(8), 1243-1247. [Link]

  • Ghosh, S., Chien, C. W., & Hu, C. H. (2008). Palladium(II) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity. Dalton transactions (Cambridge, England : 2003), (42), 5864–5871. [Link]

  • Hesse, M., & Wanner, K. T. (2006). Suzuki-Miyaura Reactions of 2,7-Dichloro-1,8-naphthyridine. ResearchGate. [Link]

  • Ghosh, S., Chien, C. W., & Hu, C. H. (2008). Palladium(II) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity. ResearchGate. [Link]

  • Nielsen, M. T., Mihrin, D., Jørgensen, M. S. B., Yan, X., Berg, R. W., Xiao, X., Larsen, R. W., & Nielsen, M. (2025). The paddlewheel complex of 1,8-naphthyridine and palladium(II). Polyhedron, 267, 117310. [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(102), 84151-84155. [Link]

  • Zimmerman, S. C., & Wendland, M. S. (2005). Preparation of 2,7-diamino-1,8-naphthyridine: A useful building block for supramolecular chemistry. Illinois Experts. [Link]

  • van der Heijden, D., et al. (2022). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

  • Al-Tel, T. H., & Al-Qawasmeh, R. A. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules, 29(11), 11977. [Link]

  • Levina, I. I., & Gridnev, A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Semantic Scholar. [Link]

Sources

Application Notes & Protocols: Investigating the Biological Activity of 2,7-Dibromo-1,8-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] The 2,7-dibromo-1,8-naphthyridine core, in particular, serves as a versatile synthetic intermediate, allowing for the strategic introduction of various functional groups to explore structure-activity relationships (SAR). This document provides an in-depth guide to understanding and evaluating the primary biological activities of derivatives stemming from this core, with a focus on their anticancer and antimicrobial potential. We present not only the theoretical basis for these activities but also detailed, field-tested protocols to empower researchers in their drug discovery efforts.

Introduction: The this compound Scaffold

Naphthyridines are bicyclic heteroaromatic compounds composed of two fused pyridine rings.[3] Among the various isomers, the 1,8-naphthyridine framework is a cornerstone of numerous biologically active molecules, including the first-generation quinolone antibiotic, nalidixic acid.[3][4] The introduction of bromine atoms at the C2 and C7 positions creates a highly valuable precursor. These positions are activated for nucleophilic substitution and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the synthesis of diverse libraries of 2,7-disubstituted derivatives. This chemical tractability allows for the fine-tuning of physicochemical properties and biological targeting.

The primary biological activities explored for this class of compounds are rooted in their ability to interact with fundamental cellular machinery, such as DNA and associated enzymes, leading to potent anticancer and antimicrobial effects.[5][6]

Anticancer Activity: Targeting Malignant Proliferation

A significant body of research highlights the potential of 1,8-naphthyridine derivatives as anticancer agents.[1][5] Their efficacy often stems from the inhibition of key enzymes involved in DNA replication and maintenance or the disruption of the cytoskeleton.

Core Mechanism: Topoisomerase II Inhibition

A primary mechanism of action for many naphthyridine-based anticancer agents is the inhibition of human topoisomerase II (Topo II).[5][7]

  • Causality: Topo II is a critical enzyme that resolves DNA topological problems, such as supercoils and knots, by creating transient double-strand breaks (DSBs). Many cancer cells, due to their high proliferation rate, overexpress Topo II, making it an attractive therapeutic target. Naphthyridine derivatives can function as "Topo II poisons" by intercalating into the DNA and stabilizing the "cleavage complex"—a covalent intermediate where Topo II is bound to the broken DNA ends.[8] This prevents the re-ligation of the DNA strands, leading to an accumulation of permanent DSBs. The cell's DNA damage response is subsequently triggered, ultimately inducing apoptosis (programmed cell death).[7][8]

TopoII_Inhibition cluster_0 Normal Topo II Cycle cluster_1 Inhibition by Naphthyridine Derivative DNA Supercoiled DNA TopoII Topoisomerase II DNA->TopoII Binds CleavageComplex Transient Cleavage Complex (DSB) TopoII->CleavageComplex Creates DSB ReligatedDNA Relaxed DNA CleavageComplex->ReligatedDNA Re-ligates StabilizedComplex Stabilized Cleavage Complex CleavageComplex->StabilizedComplex ReligatedDNA->DNA Cell Cycle Continues Drug 2,7-Disubstituted- 1,8-Naphthyridine Drug->StabilizedComplex Intercalates & Stabilizes PermanentDSB Permanent DSB StabilizedComplex->PermanentDSB Prevents Re-ligation Apoptosis Apoptosis PermanentDSB->Apoptosis Triggers Damage Response

Caption: Mechanism of Topoisomerase II poisoning by 1,8-naphthyridine derivatives.

Quantitative Data: In Vitro Cytotoxicity

The potency of novel derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against a panel of human cancer cell lines.

Derivative ClassCell LineCancer TypeIC₅₀ (µM)Reference
Halogenated 1,8-naphthyridine-3-carboxamidesMIAPaCaPancreatic0.41[9]
Halogenated 1,8-naphthyridine-3-carboxamidesK-562Leukemia0.77[9]
1,8-Naphthyridine-C-3'-heteroarylPA-1Ovarian0.41[9]
Phenyl-1,8-naphthyridine hybrids (10c)MCF7Breast1.47[10]
Phenyl-1,8-naphthyridine hybrids (8d)MCF7Breast1.62[10]
1,8-Naphthyridine-3-carboxamide (12)HBL-100Breast1.37[11]
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol details a colorimetric assay to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation after exposure to a test compound.

MTT_Workflow Start Start: 96-well Plate Seed 1. Seed Cells (e.g., 5,000 cells/well) Start->Seed Incubate1 2. Incubate 24h (Allow attachment) Seed->Incubate1 Treat 3. Add Compound (Serial dilutions) Incubate1->Treat Incubate2 4. Incubate 48-72h (Exposure period) Treat->Incubate2 AddMTT 5. Add MTT Reagent (10 µL/well) Incubate2->AddMTT Incubate3 6. Incubate 2-4h (Formazan formation) AddMTT->Incubate3 Solubilize 7. Add Solubilizing Agent (e.g., DMSO, SDS-HCl) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze End: Calculate IC₅₀ Read->Analyze

Caption: Standard workflow for an MTT-based cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7, HeLa) to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh complete medium.

    • Seed 100 µL of cell suspension into each well of a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the this compound derivative in sterile DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from low nanomolar to high micromolar (e.g., 0.01 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate for an additional 48 to 72 hours.

    • Rationale: A 72-hour incubation period is often sufficient to observe effects on cell division across multiple cell cycles.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Scientist's Note: During this step, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan is directly proportional to the number of viable cells.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Controls (Self-Validation):

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (typically <0.5%). This represents 100% viability.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Staurosporine[10]).

      • Blank Control: Wells with medium but no cells, to measure background absorbance.

    • Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.

Antimicrobial Activity: Combating Pathogenic Microbes

The structural similarity of the 1,8-naphthyridine core to the quinolone class of antibiotics makes its derivatives promising candidates for antimicrobial drug discovery.[12]

Core Mechanism: DNA Gyrase/Topoisomerase IV Inhibition

The primary bacterial targets are DNA gyrase (in Gram-negative bacteria) and Topoisomerase IV (in Gram-positive bacteria).[12]

  • Causality: These enzymes are bacterial type II topoisomerases essential for DNA replication, repair, and transcription. Inhibition of these enzymes leads to the same outcome as in cancer cells—the stabilization of cleavage complexes and accumulation of double-strand breaks—but with selective toxicity towards bacteria. This disruption of DNA synthesis is bactericidal. Certain 2,7-naphthyridine derivatives have shown selective activity against Staphylococcus aureus[12]. Molecular modeling suggests these compounds bind stably within the enzyme-DNA complex, driven by electrostatic interactions and halogen bonding.[12]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Antimicrobial activity is measured by the MIC, the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Derivative ClassBacterial StrainMIC (mg/L)Reference
2,7-Naphthyridine Hydrazone (10j)Staphylococcus aureus8[12]
2,7-Naphthyridine Hydrazone (10f)Staphylococcus aureus31[12]
2-(β-D-galactopyranosylmethyl)-1,8-naphthyridineKlebsiella pneumoniae> Tetracycline[4]
2-(β-D-galactopyranosylmethyl)-1,8-naphthyridinePseudomonas aeruginosa> Tetracycline[4]
Protocol: Determination of MIC (Broth Microdilution)

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a novel compound.

MIC_Workflow Start Start: 96-well Plate PrepareCompound 1. Prepare 2x Compound Serial Dilutions in Broth Start->PrepareCompound AddCompound 2. Add 50 µL of Dilutions to Plate PrepareCompound->AddCompound Inoculate 5. Add 50 µL of Inoculum to each well AddCompound->Inoculate PrepareInoculum 3. Prepare Bacterial Inoculum (0.5 McFarland Standard) DiluteInoculum 4. Dilute Inoculum to ~1x10⁶ CFU/mL PrepareInoculum->DiluteInoculum DiluteInoculum->Inoculate Incubate 6. Incubate 18-24h at 37°C Inoculate->Incubate Read 7. Visually Inspect for Growth (Turbidity) Incubate->Read DetermineMIC End: Identify Lowest Concentration with No Growth Read->DetermineMIC

Caption: Workflow for the broth microdilution MIC determination assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • In a separate 96-well plate (dilution plate), add 50 µL of cation-adjusted Mueller-Hinton Broth (MHB) to wells 2 through 12.

    • Prepare a starting solution of the test compound in MHB at 4x the highest desired final concentration. Add 100 µL of this solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium (e.g., S. aureus ATCC 29213).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

    • Rationale: Standardizing the inoculum density is critical for the reproducibility of MIC results.

  • Inoculation and Incubation:

    • Transfer 50 µL from each well of the dilution plate to a corresponding well in a new, sterile 96-well test plate.

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11 of the test plate. This brings the final volume to 100 µL and the final bacterial density to ~5 x 10⁵ CFU/mL.

    • Incubate the plate at 37°C for 18-24 hours in ambient air.

  • Data Acquisition and Analysis:

    • Controls (Self-Validation):

      • Growth Control (Well 11): Contains MHB and bacteria but no compound. This well must show clear turbidity.

      • Sterility Control (Well 12): Contains MHB only. This well must remain clear.

      • Positive Control: A known antibiotic (e.g., Ciprofloxacin) should be run in parallel.

    • MIC Determination: After incubation, visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The results are reported in mg/L or µg/mL.[12]

Conclusion and Future Perspectives

The this compound core is a highly promising scaffold for the development of novel therapeutic agents. Its synthetic accessibility allows for extensive SAR studies to optimize potency and selectivity. The protocols outlined in this guide provide a robust framework for evaluating the anticancer and antimicrobial activities of its derivatives. Future research should focus on expanding the diversity of substitutions at the C2 and C7 positions, evaluating activity against drug-resistant cancer cell lines and microbial strains, and progressing lead compounds into in vivo models to assess their pharmacokinetic properties and efficacy.

References

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Available at: [Link]

  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Available at: [Link]

  • The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole. Frontiers in Chemistry. Available at: [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC, NIH. Available at: [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Available at: [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Europe PMC. Available at: [Link]

  • Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Europe PMC. Available at: [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. PMC, NIH. Available at: [Link]

  • Biological Activity of Naturally Derived Naphthyridines. PMC, PubMed Central. Available at: [Link]

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central. Available at: [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. Available at: [Link]

  • Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. MDPI. Available at: [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available at: [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Available at: [Link]

  • Synthesis and antimicrobial activity of 1,8-naphthalimide derivatives of nalidixic acid. Journal of Chemical Technology and Metallurgy. Available at: [Link] 16.[4][12]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. PMC, NIH. Available at: [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. ResearchGate. Available at: [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. Scilit. Available at: [Link]

Sources

Application Notes and Protocols for the Antimicrobial Screening of 2,7-Dibromo-1,8-naphthyridine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of 1,8-Naphthyridines

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel chemical entities with potent and resilient antimicrobial activity. The 1,8-naphthyridine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous clinically significant antibacterial agents.[1][2][3] The archetypal 1,8-naphthyridine, nalidixic acid, was a first-generation quinolone antibiotic that paved the way for the development of the highly successful fluoroquinolone class.[4] These agents primarily exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[2][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of a specific and promising subclass: 2,7-Dibromo-1,8-naphthyridine analogues. The introduction of bromine atoms at the 2 and 7 positions of the 1,8-naphthyridine core serves as a versatile synthetic handle for the generation of diverse libraries of analogues. Furthermore, halogenation has been shown in some contexts to enhance the antibacterial activity of the naphthyridine skeleton.[3] These application notes will detail the synthetic rationale, provide robust screening protocols, and offer insights into the interpretation of results and the putative mechanism of action for this compound class.

Synthesis of this compound Analogues: A Strategic Approach

The synthesis of this compound provides a key intermediate for the generation of a library of analogues through subsequent functionalization. While a direct, one-pot synthesis of this compound is not prominently described, a logical and effective synthetic route can be devised based on established methodologies for related 2,7-disubstituted 1,8-naphthyridines. The following protocol outlines a proposed synthetic pathway.

Protocol 1: Synthesis of this compound Intermediate

This protocol is adapted from methodologies for the synthesis of 2,7-difunctionalized 1,8-naphthyridines.

Step 1: Synthesis of 2,7-Dihydroxy-1,8-naphthyridine This initial step involves the condensation of 2,6-diaminopyridine with malonic acid, followed by cyclization.

  • Combine 2,6-diaminopyridine and diethyl malonate in a suitable high-boiling point solvent (e.g., diphenyl ether).

  • Heat the mixture to reflux (approximately 250-260°C) for 2-3 hours.

  • Cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with a suitable organic solvent (e.g., ethanol, diethyl ether) to yield 2,7-dihydroxy-1,8-naphthyridine.

Step 2: Bromination of 2,7-Dihydroxy-1,8-naphthyridine The dihydroxy intermediate is then converted to the dibromo derivative using a brominating agent.

  • Suspend 2,7-dihydroxy-1,8-naphthyridine in phosphorus oxybromide (POBr₃).

  • Heat the mixture to reflux (approximately 150-160°C) for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

  • Collect the solid by filtration, wash thoroughly with water, and dry to obtain crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Synthetic Workflow for this compound Analogues

Synthesis_Workflow cluster_synthesis Synthesis of this compound Analogues cluster_analogues Analogue Synthesis Start 2,6-Diaminopyridine + Diethyl Malonate Intermediate1 2,7-Dihydroxy-1,8-naphthyridine Start->Intermediate1 Condensation & Cyclization Intermediate2 This compound Intermediate1->Intermediate2 Bromination (POBr₃) Analogue1 Nucleophilic Substitution (e.g., Amines, Thiols) Intermediate2->Analogue1 Analogue2 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Intermediate2->Analogue2 Final_Products Library of 2,7-Disubstituted-1,8-naphthyridine Analogues Analogue1->Final_Products Analogue2->Final_Products

Caption: Synthetic pathway for this compound analogues.

Antimicrobial Screening Protocols

The following protocols are standard, robust methods for assessing the antimicrobial activity of novel synthetic compounds.

Protocol 2: Agar Well Diffusion Assay for Primary Screening

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is useful for initial screening of a large number of compounds.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Test compound solutions (dissolved in a suitable solvent like DMSO)

  • Positive control (e.g., ciprofloxacin solution)

  • Negative control (solvent used for dissolving compounds)

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard by suspending colonies from an overnight culture in sterile saline.

  • Plate Inoculation: Uniformly streak the surface of the MHA plates with the prepared bacterial inoculum using a sterile swab.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control to separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial cultures

  • Micropipettes and multichannel pipettes with sterile tips

  • Test compound solutions

  • Positive and negative controls

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plates. The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to all wells containing the test compounds and the positive control well (inoculum without compound). The negative control well should contain only MHB.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Antimicrobial Screening Workflow

Screening_Workflow cluster_workflow Antimicrobial Screening Workflow cluster_quantitative Quantitative Analysis Start Library of this compound Analogues Primary_Screening Agar Well Diffusion Assay (Qualitative/Semi-Quantitative) Start->Primary_Screening MIC_Assay Broth Microdilution Assay (Determine MIC) Primary_Screening->MIC_Assay Active Compounds MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) MIC_Assay->Data_Analysis MBC_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., DNA Gyrase Inhibition Assay) Data_Analysis->Mechanism_Study

Caption: Workflow for antimicrobial screening of synthesized analogues.

Data Interpretation and Presentation

Systematic recording and analysis of screening data are crucial for identifying lead compounds and understanding structure-activity relationships (SAR).

Table 1: Example Data Presentation for Antimicrobial Screening Results
Compound IDR¹ SubstituentR² SubstituentZone of Inhibition (mm)MIC (µg/mL)
Parent BrBre.g., 8e.g., >128
Analogue 1 -NH-CyclopropylBre.g., 15e.g., 16
Analogue 2 Br-S-Phenyle.g., 12e.g., 32
Analogue 3 -NH-Piperazine-NH-Piperazinee.g., 20e.g., 4
Ciprofloxacin (Positive Control)e.g., 25e.g., 0.5
DMSO (Negative Control)0>128

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Putative Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Based on the well-established mechanism of action of related 1,8-naphthyridine and quinolone antibiotics, it is highly probable that this compound analogues exert their antimicrobial effect by targeting bacterial DNA gyrase and/or topoisomerase IV.[2][7] DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription.[5]

The proposed mechanism involves the stabilization of the covalent complex between DNA gyrase and cleaved DNA. This leads to the accumulation of double-strand DNA breaks, which are ultimately lethal to the bacterial cell. The planar 1,8-naphthyridine core is thought to intercalate into the DNA at the site of cleavage, while substituents at various positions can interact with amino acid residues in the enzyme's active site, influencing potency and spectrum of activity.

Proposed Interaction with DNA Gyrase

MOA_Diagram cluster_moa Proposed Mechanism of Action Compound 2,7-Disubstituted-1,8-naphthyridine Analogue Ternary_Complex Stabilized Ternary Complex (Compound-Gyrase-DNA) Compound->Ternary_Complex DNA_Gyrase Bacterial DNA Gyrase (GyrA and GyrB subunits) DNA_Gyrase->Ternary_Complex DNA Bacterial DNA DNA->Ternary_Complex DSB Accumulation of Double-Strand Breaks Ternary_Complex->DSB Inhibition of DNA re-ligation Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Proposed mechanism of action via DNA gyrase inhibition.

Conclusion and Future Directions

The this compound scaffold provides a promising starting point for the development of novel antimicrobial agents. The synthetic accessibility of this intermediate allows for the creation of diverse chemical libraries, which can be efficiently screened using the standardized protocols outlined in this document. Preliminary screening using the agar well diffusion method, followed by quantitative determination of MIC values through broth microdilution, will enable the identification of potent lead compounds. Subsequent investigation into the mechanism of action, likely involving DNA gyrase inhibition assays, will further characterize the most promising candidates. The systematic exploration of structure-activity relationships will guide the optimization of these analogues to enhance their antimicrobial potency, broaden their spectrum of activity, and improve their pharmacological properties, ultimately contributing to the fight against antimicrobial resistance.

References

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 17(12), 1705. [Link]

  • Cieplik, F., Spinde, K., Pummer, A., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 26(21), 15893. [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. [Link]

  • Khetmalis, Y. M., Shobha, S., Nandikolla, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 22867-22883. [Link]

  • Omar, F. A., et al. (2015). Synthesis, evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. Journal of Applied Pharmaceutical Science, 5(07), 053-059. [Link]

  • de Almeida, J. F., de Freitas, T. S., da Silva, A. C. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules (Basel, Switzerland), 26(23), 7400. [Link]

  • Sachdeva, S., Bhatia, S., Mittal, A., & Sinha, M. (2015). Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. Journal of Applied Pharmaceutical Science, 5(7), 53-59. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,7-Dibromo-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2,7-Dibromo-1,8-naphthyridine. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. This compound serves as a crucial intermediate, allowing for further functionalization through cross-coupling reactions.

However, achieving high purity for this compound can be challenging. Common issues include the presence of closely-related impurities, poor solubility, and potential instability under certain chromatographic conditions. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these challenges effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a practical question-and-answer format.

Q1: My TLC/LCMS analysis shows two spots/peaks with very similar retention times. I suspect contamination with the mono-brominated species. How can I achieve separation?

Answer: This is a very common issue in bromination reactions, which can often yield a mixture of mono-brominated, di-brominated, and unreacted starting material[3][4]. The polarity difference between the mono- and di-brominated species can be subtle, making separation difficult.

Causality & Strategy: The addition of a second bromine atom slightly decreases the polarity of the molecule. This small difference can be exploited using optimized column chromatography.

Recommended Actions:

  • Optimize Column Chromatography:

    • Stationary Phase: Use a high-quality silica gel with a small particle size (e.g., 40-63 µm) for better resolution.

    • Eluent System: The key is to use a relatively non-polar solvent system to maximize the difference in retention factors (Rƒ). Start with a low-polarity eluent and gradually increase it. A gradient elution is often more effective than an isocratic one. A good starting point is a hexane/dichloromethane or pentane/dichloromethane system[4]. The di-brominated product, being less polar, should elute first[4].

    • Loading: Ensure you are not overloading the column. Use a "dry loading" technique by adsorbing your crude product onto a small amount of silica gel before adding it to the column. This often results in sharper bands and better separation.

  • Fractional Recrystallization: If chromatography is ineffective or yields are low, fractional crystallization can be an alternative. This relies on slight differences in solubility between the mono- and di-bromo compounds in a specific solvent system. This is often a trial-and-error process but can be effective for larger scales.

Q2: My crude this compound has very poor solubility in common chromatography solvents, making it difficult to load onto a column. What should I do?

Answer: Poor solubility is a known characteristic of planar, rigid heterocyclic molecules. The strong intermolecular π-π stacking contributes to high lattice energy, making them difficult to dissolve in non-polar solvents typically used for chromatography.

Causality & Strategy: To overcome this, you need a solvent that can disrupt these intermolecular forces without being too strong of an eluent itself.

Recommended Actions:

  • Use a Stronger "Loading" Solvent: Dissolve your crude product in a minimal amount of a stronger, more polar solvent like dichloromethane (DCM) or chloroform (CHCl₃)[5]. If solubility is still an issue, a small addition of tetrahydrofuran (THF) or even dimethylformamide (DMF) might be necessary.

  • Dry Loading: This is the preferred method for poorly soluble compounds.

    • Dissolve your crude material in a suitable solvent (e.g., DCM/Methanol).

    • Add a small amount of silica gel (typically 2-3 times the weight of your crude product).

    • Remove the solvent under reduced pressure until you have a dry, free-flowing powder.

    • Carefully load this powder onto the top of your pre-packed column. This ensures your compound is introduced to the column in a concentrated band.

Q3: I'm observing significant streaking and low recovery of my product from the silica gel column. Could my compound be decomposing?

Answer: Yes, this is a distinct possibility. The basic nitrogen atoms of the 1,8-naphthyridine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to irreversible adsorption, tailing (streaking), and even acid-catalyzed decomposition, especially if the compound is sensitive.

Causality & Strategy: The interaction is an acid-base phenomenon. To mitigate it, you must either passivate the acidic sites on the silica gel or use a less acidic stationary phase.

Recommended Actions:

  • Deactivate the Silica Gel:

    • Add a Basic Modifier: Before running your column, flush it with your chosen eluent system containing a small amount of a base, such as 0.5-1% triethylamine (Et₃N) or a few drops of aqueous ammonia. Run your entire purification using this modified eluent. The base will neutralize the most acidic sites on the silica, allowing your compound to travel through the column more cleanly.

    • Use Pre-treated Silica: You can purchase commercially available deactivated (neutral) silica gel or alumina. Basic alumina can be an excellent alternative for purifying basic compounds like this.

  • Solvent Choice: Avoid using protic solvents like methanol in high concentrations in your eluent unless necessary, as they can sometimes exacerbate issues on silica. If a polar solvent is needed, consider ethyl acetate or acetone first.

Q4: My final product is a pale yellow or brownish solid, even after chromatography. How can I obtain a colorless product?

Answer: While a perfectly white solid is often desired, many highly conjugated organic compounds can have a slight intrinsic color. The color you are observing could be from persistent, highly colored minor impurities or baseline product degradation. A related compound, 3,7-dibromo-1,5-naphthyridine, is described as an off-white to brown powder, suggesting that a slight color may be acceptable depending on the required purity level[6].

Recommended Actions:

  • Recrystallization with Decolorizing Carbon: Recrystallization is an excellent final purification step to remove trace impurities and improve crystalline form.

    • Dissolve the compound in a minimal amount of a suitable hot solvent (e.g., chloroform, DCM, or a toluene/heptane mixture).

    • Add a very small amount (e.g., 1-2% by weight) of activated charcoal. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

    • Keep the solution hot for 5-10 minutes.

    • Perform a hot filtration through a fluted filter paper or a small plug of Celite® to remove the charcoal.

    • Allow the filtrate to cool slowly to induce crystallization.

  • Solvent Trituration/Washing: If the impurities are amorphous and your product is crystalline, washing the solid with a solvent in which the impurities are soluble but your product is not can be effective. Try triturating the solid with cold diethyl ether or a hexane/ethyl acetate mixture.

Visualized Workflows and Data
General Purification Workflow

This diagram outlines the decision-making process for purifying crude this compound.

PurificationWorkflow crude Crude Product tlc TLC / LCMS Analysis crude->tlc decision1 Impurities separable? tlc->decision1 col_chrom Column Chromatography decision1->col_chrom Yes frac_recryst Fractional Recrystallization decision1->frac_recryst No / Difficult recryst Recrystallization col_chrom->recryst pure_prod Pure Product recryst->pure_prod frac_recryst->pure_prod

Caption: Decision workflow for purification.

Troubleshooting Impurities via Chromatography

This diagram illustrates a logical approach to optimizing chromatographic separation of mono- and di-brominated species.

ChromatographyTroubleshooting start Poor Separation of Bromo-species check_polarity Is Eluent Polarity Too High? start->check_polarity decrease_polarity Decrease Polarity (e.g., more Hexane) check_polarity->decrease_polarity Yes check_streaking Streaking or Tailing? check_polarity->check_streaking No success Improved Separation decrease_polarity->success add_base Add 0.5% Et3N to Eluent check_streaking->add_base Yes check_loading Bands are Broad? check_streaking->check_loading No add_base->success dry_load Use Dry Loading Technique check_loading->dry_load Yes dry_load->success

Caption: Troubleshooting poor chromatographic separation.

Data Tables for Purification

Table 1: Recommended Solvent Systems for Column Chromatography

Solvent System (v/v)PolarityTarget Impurity to RemoveRationale & Notes
Hexane / Dichloromethane (Gradient)Low to MediumMono-bromo species, starting materialExcellent for resolving species with small polarity differences. The less polar dibromo-product elutes first[4].
Hexane / Ethyl Acetate (Gradient)Low to MediumPolar baseline impuritiesA classic system. Good for general cleanup.
Toluene / Heptane (Gradient)LowNon-polar impuritiesUseful if other systems fail; provides different selectivity.
Add 0.5% Triethylamine (Et₃N) to any systemN/AN/ARecommended to prevent streaking by neutralizing acidic silica gel.

Table 2: Solvent Selection for Recrystallization

Solvent / SystemProcedureRationale & Notes
Chloroform (CHCl₃)Dissolve in hot solvent, cool slowly.Naphthyridine cores often show good solubility in hot chlorinated solvents. Used for related compounds[5].
Dichloromethane / MethanolDissolve in minimal hot DCM, add Methanol dropwise until cloudy, then cool.A powerful solvent/anti-solvent pair. Methanol is the anti-solvent[4].
Toluene or XyleneDissolve in hot solvent, cool slowly.Good for compounds with low solubility in other common solvents.
Dimethylformamide (DMF) / WaterDissolve in DMF at room temp, add water slowly until precipitation begins.Use as a last resort due to the high boiling point of DMF, which can be difficult to remove.
Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography
  • Preparation:

    • Select a glass column with an appropriate diameter for your sample size (a good rule of thumb is a 20:1 to 50:1 ratio of silica to crude product by weight).

    • Prepare your eluent. A good starting point is Hexane/Dichloromethane (9:1 v/v). Prepare a more polar eluent as well (e.g., 7:3 v/v) for gradient elution. Add 0.5% triethylamine to all eluents.

  • Column Packing:

    • Pack the column using the "slurry method" with your initial, low-polarity eluent. Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading (Dry Method):

    • Dissolve your crude this compound in a minimal amount of dichloromethane.

    • Add silica gel (2-3x the weight of your product) and concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add the powder to the top of the packed column, creating a thin, even layer.

  • Elution:

    • Begin eluting with the low-polarity solvent system, collecting fractions.

    • Monitor the fractions by TLC. The desired this compound should be the least polar spot (highest Rƒ) after any non-polar, non-UV active impurities.

    • Gradually increase the eluent polarity to elute the mono-bromo species and other impurities.

  • Isolation:

    • Combine the pure fractions (as determined by TLC).

    • Remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Choose a suitable solvent system from Table 2 (e.g., Dichloromethane/Methanol).

  • Dissolution:

    • Place the crude, chromatographed material in an Erlenmeyer flask.

    • Add the primary solvent (Dichloromethane) in small portions while heating gently (e.g., in a warm water bath) until the solid is fully dissolved. Use the minimum amount of solvent necessary.

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Swirl and gently heat for 5 minutes.

    • Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization:

    • To the hot, clear filtrate, add the anti-solvent (Methanol) dropwise with swirling until the solution becomes faintly and persistently cloudy.

    • Add one or two drops of the primary solvent (Dichloromethane) to redissolve the precipitate and make the solution clear again.

    • Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath or refrigerator to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of cold anti-solvent (Methanol).

    • Dry the crystals under vacuum to remove residual solvent.

Frequently Asked Questions (FAQs)
  • Q: What analytical techniques are best for assessing final purity?

    • A: A combination of techniques is recommended. ¹H NMR is essential to confirm the structure and look for trace solvent or impurity peaks. LCMS is excellent for confirming the molecular weight and assessing purity by peak area (e.g., >95%). For very high purity requirements, elemental analysis can confirm the elemental composition (C, H, N, Br)[7][8].

  • Q: What is the expected appearance of pure this compound?

    • A: It is typically an off-white to pale yellow or light brown solid[6]. A highly pure sample should be a crystalline solid.

  • Q: How should I store the purified compound?

    • A: Store it in a tightly sealed container, protected from light, in a cool, dry place. For long-term storage, an inert atmosphere (e.g., under argon or nitrogen) is recommended to prevent potential degradation.

References
  • Thummel, R. P., & Jahng, Y. (2009). 2,7-Dimethyl-1,8-naphthyridine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1747. [Link]

  • Gorecki, D. K. J., & Hawes, E. M. (1977). Synthesis of some 1,8-naphthyridine derivatives. Journal of Medicinal Chemistry, 20(1), 124-128.
  • Zdyb, O., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Molecules, 28(23), 7851. [Link]

  • Wang, X., et al. (2012). Bromination of 2-Methyl-1,8-naphthyridine Derivatives. Applied Chemistry, 41(8), 1435-1437.
  • Kim, S. K., et al. (2003). 2,7-Bis(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine: an ultrasensitive fluorescent probe for glucopyranoside. Organic Letters, 5(15), 2083-2086. [Link]

  • Bala, S., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-26. [Link]

  • PubChem. (n.d.). 2,7-Bis(2-pyridyl)-1,8-naphthyridine. Retrieved January 23, 2026, from [Link]

  • Goswami, S., et al. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936. [Link]

  • Google Patents. (n.d.). Boron-nitrogen heterocycle. KR20140004741A.
  • Stanforth, S. P. (2014). Advances in the Chemistry of Naphthyridines. Advances in Heterocyclic Chemistry, 112, 91-125.
  • Patil, S. A., et al. (2014). Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide. Journal of the Serbian Chemical Society, 79(10), 1189-1198.
  • Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 23075-23097. [Link]

  • Pozharskii, A. F., et al. (2019). Intramolecular hydrogen bonding in 1,8-bis(dimethylamino)naphthalenes containing two to four heteroatomic functions in the ortho- and peri-positions: from CD3 to sulfur and selenium. CrystEngComm, 21(3), 435-450. [Link]

  • Taniguchi, T., & Curran, D. P. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic Letters, 14(17), 4540-4543. [Link]

  • Zhang, J., et al. (2011). 1,8-Naphthyridine Modified Naphthalimide Derivative: Ratiometric and Selective Sensor for Hg2+ in Organic Aqueous Solution. Organic Letters, 13(21), 5780-5783.
  • Awachat, M. M., & Gholap, A. R. (2008). N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols.
  • Chawla, G., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(16), 1475-1502. [Link]

  • Google Patents. (n.d.). Purification of liquid bromine contaminated with organic impurities. US3145084A.
  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(18), 3510-3514. [Link]

  • Holliday, B. J., et al. (2016). Phthalimide-based π-Conjugated Small Molecules with Tailored Electronic Energy Levels for use as Acceptors in Organic Solar Cells. Journal of Materials Chemistry C, 4(22), 4911-4921. [Link]

Sources

Technical Support Center: Overcoming Challenges in Suzuki Coupling of Dihalonaphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving dihalonaphthyridine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C bond formation with these challenging, electron-deficient heterocyclic scaffolds. Naphthyridine cores are prevalent in pharmacologically active molecules, making their functionalization a critical step in drug discovery. However, their inherent electronic properties and potential for catalyst inhibition present unique hurdles.

This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the chemical principles behind each recommendation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format. Each answer explores the root causes of the issue and provides actionable, step-by-step solutions.

Q1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I fix it?

This is the most common issue when working with electron-deficient dihalonaphthyridines. The problem often stems from inefficient oxidative addition or catalyst inhibition.

Probable Causes & Solutions:

  • Inefficient Oxidative Addition: The C-X bond on the electron-poor naphthyridine ring is often difficult to activate. The choice of catalyst and ligand is paramount to overcoming this energy barrier.

    • Explanation: Standard catalysts like Pd(PPh₃)₄ may not be effective. The oxidative addition step, where the Pd(0) catalyst inserts into the carbon-halogen bond, is often the rate-limiting step for electron-deficient substrates.[1] Electron-rich and sterically bulky phosphine ligands are required to create a more reactive, electron-dense Pd(0) center, which facilitates this insertion.[1][2]

    • Solution:

      • Switch to Buchwald-type Ligands: Employ modern biaryl monophosphine ligands known for their high activity with challenging substrates. Excellent starting points include SPhos , XPhos , or RuPhos .

      • Use a Pre-formed Catalyst: Utilize well-defined Pd(II) pre-catalysts like XPhos-Pd-G2/G3 or SPhos-Pd-G2/G3 . These form the active Pd(0) species cleanly and efficiently in situ, avoiding issues with impure or oxidized palladium sources.[3]

  • Catalyst Inhibition: The lone pairs on the naphthyridine nitrogen atoms can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[4]

    • Explanation: This coordination occupies a site on the palladium that is needed for the oxidative addition or other steps in the cycle. Sterically hindered ligands can help prevent this inhibitory binding.

    • Solution:

      • Increase Ligand Steric Bulk: The bulky nature of ligands like XPhos and SPhos not only promotes reactivity but also creates a "pocket" around the palladium that sterically disfavors coordination by the naphthyridine nitrogen.[5]

  • Inadequate Base Strength: The base is crucial for activating the boronic acid/ester for the transmetalation step.[6] If the base is too weak, this step becomes inefficient.

    • Explanation: The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which is necessary for the transfer of the organic group to the palladium center.

    • Solution:

      • Screen Stronger Bases: While K₂CO₃ is a common choice, it may be insufficient. Screen stronger inorganic bases like K₃PO₄ or Cs₂CO₃ . These are often more effective in promoting transmetalation, especially in challenging couplings.[7]

Q2: I'm observing a significant amount of a dehalogenated naphthyridine byproduct. How can I suppress this side reaction?

Dehalogenation (replacement of a halogen with a hydrogen) is a common side reaction that consumes your starting material and complicates purification.

Probable Causes & Solutions:

  • Source of Hydride: The "hydride" species responsible for dehalogenation can originate from solvents (like alcohols, if used as co-solvents) or certain bases.[8]

    • Explanation: After oxidative addition, the Ar-Pd(II)-X complex can react with a hydride source. Subsequent reductive elimination releases the dehalogenated arene.[8]

    • Solution:

      • Avoid Alcoholic Solvents: If possible, avoid using solvents like ethanol or isopropanol. Opt for aprotic solvents like dioxane , THF , or toluene , typically with water as a co-solvent.[9]

      • Careful Base Selection: While less common, some bases under certain conditions can contribute to hydride formation. Sticking to well-established bases like K₃PO₄ or Cs₂CO₃ is generally safe.

  • High Reaction Temperature: Elevated temperatures can sometimes promote decomposition pathways that lead to dehalogenation.

    • Solution: Once you have an active catalyst system (see Q1), try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

Q3: My crude product is contaminated with a symmetrical biaryl impurity from the homocoupling of my boronic acid. Why is this happening?

Boronic acid homocoupling is a frustrating side reaction that forms an R-R dimer from your R-B(OH)₂ reagent, reducing yield and complicating purification.

Probable Causes & Solutions:

  • Presence of Oxygen: This is the most frequent cause. Oxygen can mediate the oxidation of the Pd(0) catalyst to Pd(II), which then participates in a homocoupling pathway.[10]

    • Explanation: The reaction between Pd(II), the boronic acid, and base can lead directly to the homocoupled product without entering the desired cross-coupling cycle.[10]

    • Solution:

      • Rigorous Degassing: It is absolutely critical to remove dissolved oxygen from your reaction mixture. Use one of these techniques:

        • Sparging: Bubble an inert gas (Argon or Nitrogen) through your solvent(s) for at least 30-60 minutes before use.

        • Freeze-Pump-Thaw: For ultimate oxygen removal, subject your reaction mixture to at least three cycles of freezing (with liquid nitrogen), evacuating under high vacuum, and thawing back to room temperature under an inert atmosphere.

      • Maintain Inert Atmosphere: Assemble your reaction under a positive pressure of Argon or Nitrogen. Use glassware with gas inlet/outlet adapters.

  • Use of a Pd(II) Pre-catalyst without sufficient ligand: If the Pd(II) source is not effectively reduced to Pd(0) or if there is an excess of unligated Pd(II), it can directly promote homocoupling.[10]

    • Solution:

      • Ensure a proper Pd:ligand ratio (typically 1:1 to 1:2.5, depending on the system).

      • Using well-defined pre-catalysts (e.g., G2/G3 palladacycles) often minimizes this issue as they are designed for clean in-situ generation of the active L-Pd(0) species.

Q4: How can I achieve regioselective coupling on an unsymmetrical dihalonaphthyridine (e.g., 2,4-dichloronaphthyridine)?

Achieving site-selectivity is a significant challenge when the electronic and steric environments of the two halogen atoms are similar. However, selectivity can often be controlled by judicious ligand selection.

Probable Causes & Solutions:

  • Lack of Inherent Substrate Bias: If the two C-X bonds have similar reactivity, a mixture of mono-arylated products (and the di-arylated product) is likely.

    • Explanation: The choice of ligand can influence which C-X bond the palladium catalyst preferentially undergoes oxidative addition with. This is a powerful strategy for controlling regioselectivity.[11]

    • Solution:

      • Ligand-Controlled Selectivity:

        • To target the more electron-deficient or less hindered position (often C2 in pyridinic systems), a bulky monophosphine ligand like QPhos or an electron-deficient ligand like JackiePhos may favor oxidative addition at that site.[11][12]

        • To target the other position (e.g., C4), a diphosphine (bidentate) ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) can sometimes completely reverse the selectivity.[11]

      • Systematic Screening: There are no universal rules, so a small, systematic screen of ligands is the most effective approach to discovering the optimal conditions for the desired isomer.

Frequently Asked Questions (FAQs)

Q: Should I use a boronic acid or a boronate ester (e.g., pinacol ester)?

A: This is a crucial decision that balances reactivity with stability.

  • Boronic Acids (RB(OH)₂): Are generally more reactive but can be unstable. They are susceptible to protodeborylation , a side reaction where the C-B bond is cleaved by a proton source (like water), especially under basic conditions.[8] This is a particular problem for electron-rich or certain heteroaryl boronic acids.

  • Boronate Esters (e.g., Pinacol, MIDA): Are significantly more stable and resistant to protodeborylation.[8][13] They act as a "slow-release" source of the active boronic acid/boronate species under the reaction conditions.[14] This can be highly advantageous in long reactions or when using sensitive substrates, as it keeps the instantaneous concentration of the reactive boron species low, minimizing side reactions.

Recommendation: For dihalonaphthyridine couplings, starting with the pinacol boronate ester is often the best practice . It provides a more robust and reproducible reaction by mitigating the risk of protodeborylation.

Q: What is the best general-purpose starting protocol for these reactions?

A: The following protocol provides a robust starting point for screening.

ParameterRecommended Starting ConditionRationale
Dihalonaphthyridine 1.0 equivLimiting reagent.
Boronate Ester 1.1 - 1.5 equivSlight excess to drive reaction to completion.
Palladium Pre-catalyst SPhos-Pd-G2 or XPhos-Pd-G2 (1-3 mol%)Highly active and reliable for challenging substrates.[3]
Base K₃PO₄ (2.0 - 3.0 equiv)Strong, effective base for promoting transmetalation.[2]
Solvent 1,4-Dioxane / H₂O (e.g., 5:1 v/v)Good general solvent system. Water is necessary to dissolve the base.[7]
Temperature 80 - 110 °CA good starting range to ensure sufficient reaction rate.
Atmosphere Inert (Argon or Nitrogen)Absolutely essential to prevent catalyst oxidation and homocoupling.[10]
Experimental Protocol: General Procedure for Mono-Arylation
  • Glassware Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas (Argon or N₂).

  • Reagent Addition: To a reaction flask equipped with a magnetic stir bar and a reflux condenser (with a gas inlet), add the dihalonaphthyridine (1.0 equiv), the boronate ester (1.2 equiv), the base (e.g., K₃PO₄, 2.5 equiv), and the palladium pre-catalyst (e.g., SPhos-Pd-G2, 2 mol%).

  • Atmosphere Exchange: Seal the flask, and evacuate and backfill with inert gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 5:1 Dioxane/H₂O) via syringe. The mixture should be thoroughly degassed again (sparging for 15 mins or 1-2 freeze-pump-thaw cycles).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.

Visualizing the Process: Diagrams and Workflows

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the reaction. The key challenges with dihalonaphthyridines lie in promoting the initial Oxidative Addition step and preventing catalyst inhibition.

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Ar-Pd(II)-X Complex Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-R Complex OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-R (Product) Trans->Product BX B(OR)₂(OH) + X⁻ Trans->BX ArX Dihalonaphthyridine (Ar-X) ArX->OxAdd Boronic Boronate Ester (R-B(OR)₂) Boronic->Trans Base Base (e.g., K₃PO₄) Base->OxAdd

Caption: The catalytic cycle for the Suzuki coupling reaction.

Troubleshooting Decision Workflow

When a reaction fails, a systematic approach is key. Use this workflow to diagnose and solve common problems encountered with dihalonaphthyridine substrates.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Problem: Low Yield / No Reaction C1 Is Starting Material Consumed? Start->C1 C2 Are Side Products Observed? C1->C2 Yes Sol_Catalyst Solution: - Use Buchwald Ligand (SPhos, XPhos) - Use G2/G3 Pre-catalyst - Increase Temperature C1->Sol_Catalyst No Sol_Base Solution: - Switch to K₃PO₄ or Cs₂CO₃ C1->Sol_Base Partially Sol_Degas Cause: Homocoupling/Decomp. Solution: - Degas solvents thoroughly (Freeze-Pump-Thaw) - Ensure inert atmosphere C2->Sol_Degas Yes (Homocoupling) Sol_Boron Cause: Protodeborylation Solution: - Use Pinacol or MIDA ester - Check boronic acid quality C2->Sol_Boron Yes (SM Degradation) Sol_Dehalogenation Cause: Dehalogenation Solution: - Use aprotic solvent - Lower reaction temperature C2->Sol_Dehalogenation Yes (Dehalogenation)

Caption: A decision tree for troubleshooting low-yielding reactions.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(10), 2156-2167. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Gande, M., & Wang, D. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(16), 4909. [Link]

  • Dendane, N., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 233. [Link]

  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Fuentes-Rivera, J. J., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1631–1637. [Link]

  • Shields, J. D., et al. (2015). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Organometallics, 34(11), 2541–2544. [Link]

  • Farmer, J. L., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 11(15), 9516–9523. [Link]

  • Couturier, M., et al. (2001). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 5(5), 465–473. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

  • Chase, D. H., et al. (2015). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 80(14), 7174–7180. [Link]

  • Reddit. (2023). Problems with Suzuki coupling. [Link]

  • Zhang, Y-H., & Shi, Z-J. (2013). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 24(10), 1183-1199. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Wang, Z., et al. (2023). Dioxin-Linked Covalent Organic Framework-Supported Palladium Complex for Rapid Room-Temperature Suzuki–Miyaura Coupling Reaction. Catalysts, 13(8), 1205. [Link]

  • Moliterno, M., & Cacchi, S. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. Catalysts, 11(1), 103. [Link]

  • Molander, G. A., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(43), 18103–18113. [Link]

  • CovaSyn. (2024). Optimizing Suzuki Coupling Reactions. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

  • ResearchGate. (2014). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • Wang, C-Y., et al. (2023). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 14(25), 6835–6842. [Link]

Sources

Technical Support Center: Friedländer Synthesis of Substituted Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the Friedländer synthesis of substituted naphthyridines. This document is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction and may encounter challenges related to byproduct formation. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to proactively optimize your syntheses.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format. We delve into the root causes of these issues and provide actionable, field-proven solutions.

Q1: My reaction yields are low, and the crude product is a complex mixture. What is the likely cause and how can I fix it?

A1: The most probable cause is the self-condensation of your ketone or aldehyde starting material.

This is a classic side reaction, especially under the basic conditions often used to catalyze the Friedländer synthesis.[1][2] The base promotes the formation of an enolate from your carbonyl compound, which can then react with another molecule of itself instead of with the intended 2-aminopyridine-3-carboxaldehyde.

Causality & Mechanism: The intended reaction involves the formation of a carbanion/enolate from the α-methylene carbonyl compound, which then attacks the aldehyde group of the aminopyridine. However, this same enolate is nucleophilic enough to attack another molecule of the un-enolized carbonyl compound, leading to an aldol self-condensation byproduct.

Troubleshooting Strategies:

  • Slow Addition of the Carbonyl Compound: By adding the ketone or aldehyde substrate slowly to the reaction mixture containing the aminopyridine and catalyst, you maintain a low instantaneous concentration of the carbonyl compound. This kinetically favors the desired cross-condensation over self-condensation.[3]

  • Optimize the Catalyst:

    • Switch to Acid Catalysis: If using a strong base, consider switching to an acid catalyst (e.g., p-toluenesulfonic acid, trifluoroacetic acid).[4] Acid catalysis proceeds through an enol mechanism, which can sometimes suppress self-condensation pathways that are more prevalent under basic conditions.

    • Use Milder Catalysts: Extremely strong bases can accelerate side reactions. Milder or specialized catalysts like propylphosphonic anhydride (T3P®) can promote the desired reaction under gentler conditions.[5]

  • Modify the Substrate: For persistent issues, consider using an imine analogue of the 2-aminopyridine starting material. This modification can effectively prevent the self-condensation of the ketone partner.[1]

Q2: I'm using an unsymmetrical ketone and obtaining two different naphthyridine isomers. How can I control the regioselectivity?

A2: The formation of regioisomers is a well-known challenge when using unsymmetrical ketones, as cyclization can occur on either side of the carbonyl group.

The regiochemical outcome is determined by which α-carbon forms the new C-C bond with the aminopyridine aldehyde. This, in turn, depends on the relative stability and formation rate of the two possible enolates (the thermodynamic vs. the kinetic enolate).

Expert Insights & Solutions:

Controlling regioselectivity requires directing the reaction down a single pathway. Modern catalytic systems have shown remarkable success in achieving this.

  • Employ Specialized Catalysts:

    • Ionic Liquids (ILs): Certain basic ionic liquids, such as [Bmmim][Im], have been reported to generate single, exclusive products in excellent yields when reacting 2-amino-3-pyridinecarboxaldehyde with unsymmetrical ketones.[6][7] The structured environment of the ionic liquid can influence the transition state, favoring one isomer over the other.

    • Amine Catalysts: Specific amine catalysts can be used to selectively generate one enol or enamine intermediate, thereby controlling the site of reaction.[1]

  • Substrate-Directed Synthesis: Introducing a temporary directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can block reaction at that site, forcing the cyclization to occur at the desired position.[1]

Data Summary: Catalyst Impact on Regioselectivity

Catalyst SystemTypical ConditionsOutcome with Unsymmetrical KetonesReference
Traditional Base (KOH, NaOH)Reflux in EthanolOften yields a mixture of regioisomers[2][8]
Basic Ionic Liquid [Bmmim][Im]50-80 °C, 24hCan generate exclusive products[6][7]
Amine Catalysts (e.g., TABO)Room Temp to 65 °CHigh regioselectivity reported[3]
Frequently Asked Questions (FAQs)
What is the accepted mechanism for the Friedländer synthesis?

The reaction proceeds via a condensation followed by a cyclodehydration. Two primary pathways are generally accepted, differing in the initial step.[4]

  • Aldol First Pathway (Base-Catalyzed): The reaction begins with a base-catalyzed aldol condensation between the 2-aminopyridine-3-carboxaldehyde and the enolate of the carbonyl compound. The resulting aldol adduct then undergoes intramolecular cyclization (imine formation) and subsequent dehydration to yield the aromatic naphthyridine.

  • Schiff Base First Pathway (Acid-Catalyzed): The initial step is the formation of a Schiff base (imine) between the amino group of the pyridine and the carbonyl compound. This is followed by an intramolecular aldol-type reaction and dehydration to form the final product.

Below is a diagram illustrating the more common base-catalyzed "Aldol First" pathway versus the problematic ketone self-condensation side reaction.

G cluster_main Desired Friedländer Pathway cluster_side Byproduct Pathway: Self-Condensation A 2-Aminopyridine -3-carboxaldehyde C Aldol Adduct (Intermediate) A->C + B Ketone Enolate B->C D Dehydrated Intermediate C->D - H2O E Substituted Naphthyridine D->E Cyclization & - H2O B2 Ketone Enolate G Self-Condensation Product B2->G + F Ketone (Starting Material) F->G B_source Ketone + Base Catalyst B_source->B B_source->B2

Caption: Friedländer synthesis vs. ketone self-condensation.

What are the benefits of using "green" chemistry approaches for this synthesis?

Traditional Friedländer syntheses often rely on harsh conditions, toxic organic solvents, and expensive metal catalysts, which can lead to environmental pollution and low selectivity.[9][10] Green chemistry approaches offer significant advantages:

  • Safer Solvents: Using water as a solvent is cost-effective, non-toxic, and environmentally benign.[9][11]

  • Efficient Catalysis: Biocompatible catalysts like choline hydroxide (ChOH) can provide excellent yields in water, are metal-free, and minimize toxic byproducts.[11]

  • Milder Conditions: Many modern methods, including those using ionic liquids or solvent-free grinding, operate at lower temperatures and with higher efficiency, reducing energy consumption and unwanted side reactions.[7][12]

How can I confirm that I have synthesized the correct product and identify any byproducts?

A combination of standard analytical techniques is essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for unambiguous structure determination of your desired naphthyridine and for identifying the structure of major byproducts.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product and can help identify impurities by their mass.

  • Thin Layer Chromatography (TLC) & Liquid Chromatography (LC): Used to monitor the reaction progress and assess the purity of the crude and purified product. Multiple spots indicate the presence of starting materials or byproducts.

Experimental Protocols
Protocol 1: Optimized General Procedure to Minimize Self-Condensation Byproducts

This protocol incorporates the slow-addition technique to favor the desired Friedländer cyclization.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-aminopyridine-3-carboxaldehyde (1.0 eq.) and the chosen catalyst (e.g., KOH, 1.2 eq.) in a suitable solvent (e.g., ethanol).

  • Preparation of Addition Funnel: In a separate flask, dissolve the α-methylene carbonyl compound (1.1 eq.) in the same solvent. Transfer this solution to an equalizing pressure-addition funnel.

  • Reaction Initiation: Heat the flask containing the aminopyridine solution to a gentle reflux.

  • Slow Addition: Once refluxing, begin the dropwise addition of the carbonyl compound solution from the addition funnel over a period of 1-2 hours. The goal is to maintain a very low concentration of the free carbonyl compound in the reaction flask.

  • Reaction Completion: After the addition is complete, continue to heat the reaction at reflux for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aminopyridine.

  • Workup: Cool the reaction mixture to room temperature. Neutralize if necessary, and perform a standard aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization.

Troubleshooting Workflow Diagram

If you encounter issues like low yield or impurities, follow this logical workflow to diagnose and solve the problem.

G start Low Yield or Impure Product check_purity Analyze Crude Product (TLC, NMR, MS) start->check_purity decision_sm Unreacted Starting Material? check_purity->decision_sm decision_byproduct Major Byproduct Present? decision_sm->decision_byproduct No sm_yes Increase Reaction Time Increase Temperature Check Catalyst Activity decision_sm->sm_yes Yes byproduct_yes Identify Byproduct Structure decision_byproduct->byproduct_yes Yes end Reaction Optimized decision_byproduct->end No (Minor Impurities) sm_yes->end decision_isomer Regioisomer? byproduct_yes->decision_isomer isomer_yes Switch to Regioselective Catalyst (e.g., Ionic Liquid) Modify Substrate decision_isomer->isomer_yes Yes decision_selfcond Self-Condensation Product? decision_isomer->decision_selfcond No isomer_yes->end selfcond_yes Use Slow Addition Protocol Switch to Milder/Acid Catalyst decision_selfcond->selfcond_yes Yes decision_selfcond->end No (Other Byproduct) selfcond_yes->end

Caption: A logical workflow for troubleshooting the Friedländer synthesis.

References
  • Shi, D., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link]

  • Dhiman, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]

  • Dhiman, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. Available at: [Link]

  • Shi, D., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Publications. Available at: [Link]

  • Jida, J. & Deprez, B. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. ResearchGate. Available at: [Link]

  • Wikipedia. Friedländer synthesis. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. 1,8-Naphthyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Fadda, A., et al. (2015). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. ResearchGate. Available at: [Link]

  • Dhiman, S., et al. (2021). Optimization of the Synthesis of 2-Methyl-1,8-naphthyridine. ResearchGate. Available at: [Link]

  • Dhiman, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ResearchGate. Available at: [Link]

  • Singh, M. (2019). Uncover the Exciting Secrets of Friedlander Quinoline Synthesis!. YouTube. Available at: [Link]

  • Mogilaiah, K., et al. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Oriental Journal of Chemistry. Available at: [Link]

Sources

Technical Support Center: Column Chromatography Purification of Brominated Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the column chromatography purification of brominated naphthyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The purification of brominated naphthyridines can present unique challenges due to their specific chemical properties, including potential basicity of the naphthyridine core and the influence of the bromine substituent. This document aims to equip you with the knowledge to overcome these hurdles effectively.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of brominated naphthyridines, offering step-by-step solutions and the rationale behind them.

Problem 1: Poor Separation of Constitutional Isomers or Closely Related Impurities

Symptoms:

  • Overlapping spots on Thin Layer Chromatography (TLC).

  • Broad or overlapping peaks in flash chromatography.

  • Mixed fractions containing both the desired product and impurities.

Causality and Solutions:

The separation of constitutional isomers of brominated naphthyridines is often challenging due to their similar polarities. The position of the bromine atom can subtly influence the molecule's dipole moment and its interaction with the stationary phase.

Step-by-Step Troubleshooting:

  • Optimize the Mobile Phase:

    • Initial Screening: Begin by screening a variety of solvent systems with different selectivities on TLC.[1] Common systems include hexane/ethyl acetate and dichloromethane/methanol.

    • Fine-Tuning Polarity: If you observe some separation, meticulously adjust the solvent ratio. For compounds with a low retention factor (Rf), decrease the mobile phase polarity. Conversely, for high Rf values, increase the polarity.[1]

    • Ternary Mixtures: Consider introducing a third solvent to modulate selectivity. For instance, adding a small amount of a more polar solvent like methanol to a dichloromethane/hexane mixture can sometimes improve the resolution of closely eluting compounds.

  • Select an Appropriate Stationary Phase:

    • Standard Silica Gel: This is the most common choice. However, the acidic nature of silica can sometimes lead to peak tailing for basic naphthyridine cores.[2]

    • Alumina (Basic or Neutral): For particularly basic naphthyridines that exhibit strong tailing on silica, basic or neutral alumina can be an excellent alternative.[2]

    • Chemically Modified Silica: Phenyl- or cyano-bonded silica phases can offer different selectivities based on pi-pi interactions, which can be beneficial for separating aromatic isomers.[3][4]

  • Improve Column Packing and Loading Technique:

    • Column Packing: Ensure a homogenous and tightly packed column to prevent channeling. A slurry packing method is generally recommended.[5]

    • Sample Loading: Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble, and that is ideally a component of the mobile phase.[6] Overloading the column is a common cause of poor separation; a general rule of thumb is to load 1-5% of the crude material by mass relative to the stationary phase.[1]

Problem 2: Product Tailing or Streaking on the Column

Symptoms:

  • Elongated spots on TLC.

  • Asymmetric peaks with a "tail" in the chromatogram.

  • The desired product elutes over a large number of fractions, leading to dilution.

Causality and Solutions:

Tailing is frequently observed with basic compounds like naphthyridines on acidic silica gel.[2] The nitrogen atoms in the naphthyridine ring can interact strongly with the acidic silanol groups on the silica surface, leading to slow and uneven elution.

Step-by-Step Troubleshooting:

  • Neutralize the Stationary Phase:

    • Add a Basic Modifier: Incorporate a small amount (typically 0.1-1% v/v) of a basic modifier like triethylamine (TEA) or ammonia into the mobile phase.[2] This will compete with the naphthyridine for binding to the acidic sites on the silica, resulting in more symmetrical peaks.

    • Pre-treat the Silica: You can also deactivate the silica gel by preparing a slurry in a solvent containing triethylamine before packing the column.[2]

  • Switch to an Alternative Stationary Phase:

    • As mentioned previously, basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.[2]

Problem 3: Compound Degradation on the Column

Symptoms:

  • Appearance of new, unexpected spots on TLC analysis of the collected fractions.

  • Low overall yield of the desired product.

  • Discoloration of the silica gel in the column.

Causality and Solutions:

While many brominated compounds are stable, some can be susceptible to degradation on silica gel, which can act as a mild Lewis acid.[7][8] This can be exacerbated by prolonged exposure to the stationary phase.

Step-by-Step Troubleshooting:

  • Assess Stability:

    • Before running a column, spot your compound on a TLC plate, let it sit for several hours, and then elute it. If you observe new spots, your compound may be unstable on silica.[7]

  • Minimize Contact Time:

    • Use flash chromatography with applied pressure to reduce the time the compound spends on the column.[9]

  • Deactivate the Silica Gel:

    • As with tailing, adding a basic modifier like triethylamine can help to neutralize the acidic sites on the silica gel and reduce degradation.[2]

  • Consider Alternative Stationary Phases:

    • If degradation is severe, consider using a less acidic stationary phase like Florisil or deactivated silica.[7]

Problem 4: Compound Fails to Elute from the Column

Symptoms:

  • The desired product is not observed in any of the collected fractions, even after flushing with a highly polar solvent.

Causality and Solutions:

This issue typically arises if the compound is too polar for the chosen mobile phase or if it is irreversibly adsorbed onto the stationary phase.[1]

Step-by-Step Troubleshooting:

  • Drastically Increase Mobile Phase Polarity:

    • If your compound is not eluting, significantly increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate gradient, you can switch to a dichloromethane/methanol gradient.[1]

  • Check for Irreversible Adsorption:

    • This can occur with highly basic compounds on silica gel. Adding a basic modifier to the eluent can help to displace the compound from the stationary phase.[2]

  • Verify Compound Stability:

    • It is possible the compound degraded on the column. Refer to the troubleshooting steps for compound degradation.[7]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent system for my brominated naphthyridine purification?

A1: The best approach is to use Thin Layer Chromatography (TLC) for initial solvent screening.[10][11] Start with a common binary system like hexane/ethyl acetate or dichloromethane/methanol. The ideal solvent system for column chromatography will give your desired compound an Rf value of approximately 0.2-0.4 on the TLC plate. This generally provides good separation from impurities and allows for efficient elution from the column.[7]

Q2: What is the difference between normal-phase and reversed-phase chromatography, and which should I use for my brominated naphthyridine?

A2:

  • Normal-phase chromatography uses a polar stationary phase (like silica gel or alumina) and a non-polar mobile phase. This is the most common technique for the purification of small organic molecules.

  • Reversed-phase chromatography uses a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (like water/acetonitrile or water/methanol).[12]

For most brominated naphthyridines, normal-phase chromatography is the standard and most cost-effective method. However, for highly polar or ionizable naphthyridine derivatives, reversed-phase chromatography can be a powerful alternative.[2]

Q3: How can I effectively separate constitutional isomers of brominated naphthyridines?

A3: Separating constitutional isomers is a common challenge. Here are some key strategies:

  • Optimize the Mobile Phase: Meticulous optimization of the solvent system is crucial. Small changes in the solvent ratio can have a significant impact on selectivity.

  • Try Different Stationary Phases: If silica gel does not provide adequate separation, consider stationary phases that offer different separation mechanisms. For example, a phenyl-functionalized phase can provide enhanced separation of aromatic isomers through pi-pi interactions.[3]

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC may be necessary. HPLC offers higher resolution due to smaller particle sizes of the stationary phase and more precise control over the mobile phase composition.

Q4: My brominated naphthyridine is a basic compound. What special precautions should I take during column chromatography?

A4: Basic compounds like naphthyridines often exhibit tailing on acidic silica gel. To mitigate this:

  • Add a Basic Modifier: As detailed in the troubleshooting section, adding a small amount of triethylamine or ammonia to your mobile phase can significantly improve peak shape.[2]

  • Use Alumina: Basic or neutral alumina is an excellent alternative stationary phase for the purification of basic compounds.[2]

Q5: How do I scale up my purification from a few milligrams to several grams?

A5: Scaling up chromatography requires careful consideration of several factors to maintain separation efficiency.[13][14]

  • Maintain the Column Height-to-Diameter Ratio: This helps to preserve the resolution achieved at a smaller scale.

  • Linear Scaling of Sample Load: The amount of sample loaded should be scaled proportionally to the amount of stationary phase used.

  • Flow Rate Adjustment: The flow rate should be adjusted based on the column diameter to maintain a constant linear velocity.

  • Heat Transfer: For very large-scale purifications, heat generated from the adsorption/desorption process can become a factor and may need to be managed.[13]

Data and Protocols

Table 1: Recommended Starting Solvent Systems for TLC Analysis
Solvent System (v/v)PolarityTypical Applications
9:1 Hexane/Ethyl AcetateLowFor less polar brominated naphthyridines.
7:3 Hexane/Ethyl AcetateMediumA good starting point for many derivatives.
1:1 Hexane/Ethyl AcetateMedium-HighFor more polar compounds.
95:5 Dichloromethane/MethanolHighFor highly polar or functionalized naphthyridines.
Protocol 1: Standard Silica Gel Column Chromatography
  • Column Preparation:

    • Securely clamp a glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.[5]

    • Add a thin layer of sand over the plug.[5]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[15]

    • Once the silica has settled, add another thin layer of sand on top.

  • Sample Loading:

    • Dissolve the crude brominated naphthyridine in a minimal amount of a suitable solvent (ideally the mobile phase or a slightly more polar solvent).[6]

    • Carefully apply the sample solution to the top of the silica gel.

    • Allow the sample to absorb completely into the silica.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, either by gravity or by applying gentle pressure (flash chromatography).[9]

    • Collect fractions in an organized manner.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Workflow for Troubleshooting Poor Separation

G start Poor Separation Observed check_overloading Is the column overloaded? (>5% load) start->check_overloading reduce_load Reduce sample load or use a larger column check_overloading->reduce_load Yes optimize_mobile_phase Optimize Mobile Phase (TLC screening) check_overloading->optimize_mobile_phase No reduce_load->optimize_mobile_phase adjust_ratio Fine-tune solvent ratio optimize_mobile_phase->adjust_ratio Some separation change_solvents Try different solvent system (e.g., DCM/MeOH) optimize_mobile_phase->change_solvents No separation adjust_ratio->change_solvents No improvement success Successful Separation adjust_ratio->success Improved change_stationary_phase Change Stationary Phase (e.g., Alumina, functionalized silica) change_solvents->change_stationary_phase No improvement change_solvents->success Improved change_stationary_phase->success

Caption: A troubleshooting flowchart for addressing poor separation in column chromatography.

Interactions in Column Chromatography

G cluster_column Chromatography Column cluster_mobile_phase Mobile Phase Flow stationary_phase Stationary Phase (Silica Gel) -Si-OH (acidic sites) analyte_less_polar Less Polar Impurity analyte_less_polar->stationary_phase Weak Interaction (Elutes First) analyte_product Brominated Naphthyridine analyte_product->stationary_phase Moderate Interaction analyte_more_polar More Polar Impurity analyte_more_polar->stationary_phase Strong Interaction (Elutes Last) elution_order Elution Order

Caption: Analyte interactions with the stationary phase determining elution order.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Scribd. Column Chromatography Experiment. Available from: [Link]

  • MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Available from: [Link]

  • YouTube. Column Chromatography. Available from: [Link]

  • YouTube. Chromatography Troubleshooting. Available from: [Link]

  • Sterling Pharma Solutions. Overcoming purification hurdles for ADC linker payloads. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures. Available from: [Link]

  • ASTM International. Identification and Quantitation of Brominated Fire Retardants. Available from: [Link]

  • PubMed Central. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Available from: [Link]

  • Reddit. AskChem: Do primary bromides decompose on silica? Available from: [Link]

  • University College London. How to run column chromatography. Available from: [Link]

  • At Tianming Pharmaceutical. Scale-Up Challenges for Intermediates: A Practical Guide. Available from: [Link]

  • Royal Society of Chemistry. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Available from: [Link]

  • Queen's University Belfast. Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Available from: [Link]

  • YouTube. Flash Method Development from TLC Plates Webinar. Available from: [Link]

  • ResearchGate. Separation of Enantiomers and Control of Elution Order of β-Lactams by GC Using Cyclodextrin-Based Chiral Stationary Phases. Available from: [Link]

  • Royal Society of Chemistry. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Available from: [Link]

  • MDPI. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Available from: [Link]

  • MDPI. Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Available from: [Link]

  • Teledyne ISCO. Improve flash chromatography method development with matching TLC plates. Available from: [Link]

  • Bio-Link. Risks and Control Strategies of Scale-up in Purification Process. Available from: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • National Institutes of Health. Recent applications and chiral separation development based on stationary phases in open tubular capillary electrochromatography (2019–2022). Available from: [Link]

  • YouTube. Performing Column Chromatography. Available from: [Link]

  • ACS Publications. Structure-Based Optimization of Naphthyridones into Potent ATAD2 Bromodomain Inhibitors. Available from: [Link]

  • Restek. HPLC Troubleshooting Guide. Available from: [Link]

  • Santai Technologies. The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Available from: [Link]

  • PubMed. Effect of the silanization conditions on chromatographic behavior of an open-tubular capillary column coated with a modified silica-gel thin layer. Available from: [Link]

  • World Pharma Today. Overcoming Challenges in Scale-Up Production. Available from: [Link]

  • Teledyne ISCO. Flash Method Development in a Flash. Available from: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • ResearchGate. Mobile Phase Optimization in Thin Layer Chromatography (TLC). Available from: [Link]

  • National Institutes of Health. Overcoming the limitations of directed C-H functionalizations of heterocycles. Available from: [Link]

  • LCGC International. Technical Challenges Encountered During Chromatographic Method Transfers to Pharmaceutical Manufacturing Sites. Available from: [Link]

  • PubMed. Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Available from: [Link]

  • Bio-Rad. Multidimensional (Multi-D) Chromatography Success Guide. Available from: [Link]

  • BioProcess International. Scaling down biopharmaceutical operation part II: Chromatography and filtration. Available from: [Link]

  • ACS Division of Organic Chemistry. Rapid development of flash chromatography methods. Available from: [Link]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available from: [Link]

  • Semantic Scholar. N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols. Available from: [Link]

  • LCGC International. Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to Suzuki Coupling with Dihalo-1,8-naphthyridines: Reactivity, Selectivity, and Protocol Optimization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its presence in numerous pharmacologically active compounds and functional materials. The functionalization of this electron-deficient ring system, particularly through the formation of carbon-carbon bonds, is crucial for modulating its biological and photophysical properties. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for this purpose.[1][2]

This guide provides a comparative analysis of the Suzuki coupling reaction applied to dihalo-1,8-naphthyridine substrates, focusing on the influence of the halogen leaving group on reactivity. We will delve into the mechanistic underpinnings, present comparative experimental data, and offer a detailed, field-tested protocol to empower researchers in designing and executing these critical transformations.

Mechanistic Rationale: The Decisive Role of the Halogen

The efficacy of the Suzuki coupling is profoundly dependent on the initial, often rate-determining, step of the catalytic cycle: the oxidative addition of the aryl halide to the Pd(0) complex.[3][4] The established reactivity trend for halogens in this step is a direct consequence of the carbon-halogen (C-X) bond dissociation energy:

C-I < C-Br < C-Cl

This fundamental principle dictates that aryl iodides are the most reactive substrates, followed by bromides, and then chlorides.[3][4][5] Consequently, for dihalo-1,8-naphthyridines, one can anticipate that diiodo- and dibromo- derivatives will undergo coupling under milder conditions (lower temperatures, lower catalyst loadings) than their dichloro- counterparts. Coupling of dichloro-1,8-naphthyridines often requires more specialized and highly active catalytic systems to achieve comparable yields.[6][7]

The electron-deficient nature of the 1,8-naphthyridine ring further activates the C-X bond towards oxidative addition, making these substrates generally good candidates for cross-coupling reactions.

Comparative Analysis of Dihalo-1,8-naphthyridine Reactivity

While a direct, side-by-side comparison under identical conditions is sparse in the literature, a synthesis of published data allows for a clear performance overview. The following table summarizes typical conditions and outcomes for the double Suzuki coupling of 2,7-dihalo-1,8-naphthyridines with various arylboronic acids.

SubstrateTypical Catalyst SystemBaseSolventTemp (°C)Time (h)Yield Range (%)Key Observations & References
2,7-Diiodo-1,8-naphthyridine Pd(PPh₃)₄K₂CO₃Toluene/H₂O80-1004-1285-95%Highest reactivity; prone to homocoupling if not controlled. Ideal for sensitive boronic acids.
2,7-Dibromo-1,8-naphthyridine Pd(dppf)Cl₂ or Pd(PPh₃)₄K₂CO₃ or Cs₂CO₃Dioxane or DME90-11012-2470-90%Good balance of reactivity and stability. Often the substrate of choice. Allows for potential selective mono-arylation.[8]
2,7-Dichloro-1,8-naphthyridine Pd₂(dba)₃ / SPhos or XPhosK₃PO₄Toluene or Dioxane100-12018-4860-85%Least reactive; requires bulky, electron-rich phosphine ligands and stronger bases.[6][7][9] Economical starting material but catalytically challenging.[10]

This table represents a qualitative synthesis of data from multiple sources and should be used as a guideline. Optimal conditions will vary based on the specific boronic acid partner.

Key Insights:

  • Reactivity vs. Cost: 2,7-Dichloro-1,8-naphthyridine is the most economical starting material, but the higher cost and sensitivity of the required advanced catalyst systems (e.g., Buchwald ligands like SPhos) can offset this advantage.[6][7][9]

  • Selective Mono-arylation: The differential reactivity between bromine and chlorine is generally insufficient for high selectivity. However, with dibromo-substrates, careful control of stoichiometry (using ~1 equivalent of boronic acid) and reaction time can favor the formation of the mono-arylated product, a valuable intermediate for synthesizing asymmetric 2,7-disubstituted naphthyridines.[8]

  • Ligand Choice is Critical: For the less reactive chloro- and bromo-substrates, the choice of phosphine ligand is paramount.[11] Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) accelerate the rate-limiting oxidative addition and the subsequent reductive elimination steps, leading to higher catalyst turnover and improved yields.[9]

Experimental Workflow and Protocols

A successful Suzuki coupling experiment relies on a systematic and rigorous workflow, from reagent preparation to product isolation.

Suzuki_Workflow cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_workup Workup & Purification P1 Reagent Degassing (Solvent, Base Solution) R1 Assemble Reaction Vessel under Inert Atmosphere (N₂/Ar) P1->R1 P2 Weigh Substrates (Dihalonaphthyridine, Boronic Acid) P2->R1 P3 Prepare Catalyst/Ligand Mixture P3->R1 R2 Add Reagents: 1. Solids (Substrates, Catalyst) 2. Solvent 3. Base Solution R1->R2 R3 Heat to Reaction Temp with Vigorous Stirring R2->R3 R4 Monitor Progress (TLC/LC-MS) R3->R4 W1 Quench Reaction & Aqueous Workup R4->W1 Upon Completion W2 Extract with Organic Solvent W1->W2 W3 Dry, Filter & Concentrate W2->W3 P4 Purify via Column Chromatography W3->P4 P5 Characterize Product (NMR, MS, etc.) P4->P5

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

This protocol details a robust method for the more challenging coupling of the dichloro-substrate, which can be adapted for the more reactive bromo- and iodo-analogs by using a less specialized catalyst (e.g., Pd(PPh₃)₄) and lowering the reaction temperature.

Materials:

  • 2,7-Dichloro-1,8-naphthyridine (1.0 mmol, 199.0 mg)

  • Arylboronic Acid (2.5 mmol, 2.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.04 mmol, 8.9 mg, 4 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.08 mmol, 32.8 mg, 8 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (3.0 mmol, 636.8 mg)

  • Anhydrous 1,4-Dioxane (10 mL)

  • Deionized Water (1 mL)

Procedure:

  • Inert Atmosphere Preparation: Add a magnetic stir bar to a 25 mL Schlenk flask. Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

    • Causality: The Pd(0) active catalyst is oxygen-sensitive. An inert atmosphere prevents its oxidation to inactive Pd(II), which would halt the catalytic cycle.

  • Reagent Addition: Under a positive pressure of argon, add 2,7-dichloro-1,8-naphthyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ to the flask.

    • Causality: SPhos is an electron-rich, bulky phosphine ligand that stabilizes the Pd(0) center and promotes the difficult oxidative addition of the C-Cl bond.[9] K₃PO₄ is a sufficiently strong base required to facilitate the transmetalation step with the less reactive chloro-substrate.[12]

  • Solvent Addition: Degas the dioxane and water by bubbling argon through them for 20-30 minutes. Add the degassed dioxane (10 mL) and water (1 mL) to the flask via syringe.

    • Causality: A small amount of water can accelerate the reaction, but the solvent must be thoroughly degassed to remove dissolved oxygen.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 110 °C. Stir the mixture vigorously for 24 hours.

  • Monitoring: Periodically (e.g., at 4h, 12h, 24h), a small aliquot can be carefully removed, quenched with water, extracted with ethyl acetate, and analyzed by TLC or LC-MS to monitor the consumption of the starting material and the formation of the product.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL) and water (20 mL). Transfer to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 2,7-diaryl-1,8-naphthyridine product.

Visualizing Reactivity and Catalyst Choice

The following diagram illustrates the relationship between substrate reactivity and the required catalyst system complexity.

Reactivity_Pyramid A High Reactivity 2,7-Diiodo-1,8-naphthyridine B Medium Reactivity This compound C Low Reactivity 2,7-Dichloro-1,8-naphthyridine Cat1 Simple Catalyst (e.g., Pd(PPh₃)₄) Mild Conditions Cat2 Intermediate Catalyst (e.g., Pd(dppf)Cl₂) Moderate Conditions Cat3 Advanced Catalyst (e.g., Pd₂/SPhos) Forcing Conditions

Caption: Correlation of dihalonaphthyridine reactivity with catalyst requirements.

Conclusion

The choice of dihalo-1,8-naphthyridine substrate for Suzuki coupling is a critical decision that balances reactivity, cost, and the potential for selective functionalization. While diiodo-derivatives offer the highest reactivity, their dibromo- and dichloro- counterparts are often more practical starting points. Success with the less reactive but more economical 2,7-dichloro-1,8-naphthyridine is readily achievable through the rational selection of modern, highly active palladium-phosphine catalyst systems. This guide provides the foundational knowledge and a practical, validated protocol to enable researchers to effectively synthesize a broad range of functionalized 1,8-naphthyridine derivatives for applications in drug discovery and materials science.

References

  • Li, Z., Xiao, S., & Peng, Y. (2006). A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. Journal of Heterocyclic Chemistry, 43(4), 1053-1055.

  • Prokhorov, A. M., et al. (2010). Suzuki-Miyaura Reactions of 2,7-Dichloro-1,8-naphthyridine. ResearchGate.

  • Reddit r/chemistry. (2019). What's the role of the phosphine ligand in Suzuki couplings?. Reddit.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Wang, C., et al. (2023). Multiple organelle-targeted 1,8-naphthyridine derivatives for detecting the polarity of living cells. PubMed.

  • Prokhorov, A. M., et al. (2010). ChemInform Abstract: Suzuki—Miyaura Reactions of 2,7-Dichloro-1,8-naphthyridine. ResearchGate.

  • Sumida, Y., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. RSC Publishing.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.

  • Lin, B., et al. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). PMC - NIH.

  • Colobert, F., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.

  • The Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group.

  • Xu, C., et al. (2018). Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation. Chemical Communications (RSC Publishing).

  • Reddy, V. P. (2016). The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate.

  • Wang, D., et al. (2019). Pd-catalysed selective C(sp3)–H arylation and acetoxylation of alcohols. Sci-Hub.

  • Al-dujaili, A. H. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. ResearchGate.

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.

  • Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Myers.

  • Asiri, A. M., et al. (2019). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central.

  • Rao, M. L. N., et al. (2016). Screening for mono-arylation. a. ResearchGate.

  • Zherebtsov, D. A., et al. (2018). Suzuki cross-coupling reactions of 4,7-dibromo[6][13][14]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. ResearchGate.

  • BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. BenchChem.

  • Emmert, M. H., et al. (2018). Efficient Suzuki-Miyaura mono-arylation of symmetrical diiodo(hetero)arenes. ResearchGate.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2,7-Dibromo-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 2,7-Dibromo-1,8-naphthyridine is foundational to discovery. This compound, a halogenated nitrogen heterocycle, serves as a critical building block in medicinal chemistry, leveraging the unique reactivity of the 1,8-naphthyridine scaffold.[1] However, its utility in synthesis is matched by the critical need for meticulous handling and disposal. The presence of bromine atoms classifies it as a halogenated organic compound, placing it under stringent regulatory and safety protocols to mitigate potential environmental persistence and toxicity.[2]

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety standards from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). Our objective is to ensure that every step, from waste characterization to final disposal, is a self-validating system that protects both laboratory personnel and the environment.

Hazard Identification and Essential Safety Data

A thorough understanding of a chemical's hazard profile is the bedrock of safe laboratory practice. While the complete toxicological properties of this compound have not been fully investigated, the available data necessitates treating it with significant caution.[3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary hazard information.

Hazard Class & Category GHS Pictogram Signal Word Hazard Statement
Acute Toxicity, OralцентрWarning H302: Harmful if swallowed[4]
Skin Corrosion/IrritationцентрWarning H315: Causes skin irritation[4][5]
Serious Eye Damage/IrritationцентрWarning H319: Causes serious eye irritation[4][5]
Specific Target Organ ToxicityцентрWarning H335: May cause respiratory irritation[4][5]

Expert Interpretation:

  • H302 (Harmful if swallowed): Accidental ingestion poses a significant health risk. This underscores the critical importance of strict hygiene protocols, such as prohibiting eating or drinking in the lab and thorough handwashing after handling.[3][6]

  • H315 & H319 (Skin and Eye Irritation): Direct contact can cause inflammation and damage. This mandates the use of appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and safety goggles, to create a barrier between the user and the chemical.[3]

  • H335 (Respiratory Irritation): The compound, likely a solid powder, can form dust that irritates the respiratory tract if inhaled. All handling of the solid material must be performed within a certified chemical fume hood to control airborne particulates.[3]

Prerequisite Safety Protocols: Engineering Controls and PPE

Before handling or preparing this compound for disposal, the following controls must be in place. This proactive approach is a cornerstone of OSHA's policy, which prioritizes engineering and work practice controls as the primary means of reducing chemical exposure.[7]

A. Engineering Controls:

  • Chemical Fume Hood: All weighing, transfer, and solution preparation involving this compound must be conducted in a properly functioning and certified chemical fume hood. This is non-negotiable for preventing inhalation of dust or vapors.

  • Safety Stations: An operational safety shower and eyewash station must be readily accessible and located near the workstation.[3]

B. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Hand Protection: Wear chemically compatible gloves (e.g., nitrile) at all times. Inspect gloves for any signs of degradation or puncture before use.

  • Protective Clothing: A standard laboratory coat must be worn and fully fastened. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.

  • Respiratory Protection: If working outside of a fume hood is unavoidable (a situation that should be prevented through proper planning) or if exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3]

Waste Characterization and Segregation Workflow

Proper segregation is the most critical step in the chemical waste disposal process. As a brominated compound, this compound is classified as a halogenated organic waste .[8] Co-mingling this waste with non-halogenated streams needlessly increases disposal costs and complexity, as the entire mixture must be treated as halogenated waste.[9] The following workflow ensures correct characterization.

G cluster_start Waste Generation cluster_characterization Characterization cluster_segregation Segregation & Containerization start Waste Containing This compound char_state What is the physical state? start->char_state char_contam Is it contaminated labware (gloves, tips, wipes)? char_state->char_contam Solid container_liquid Sealable Carboy for HALOGENATED ORGANIC LIQUIDS char_state->container_liquid Liquid (e.g., in solution) container_solid Sealable Container for HALOGENATED ORGANIC SOLIDS char_contam->container_solid No (Pure compound, residue) container_debris Designated Container for CONTAMINATED SOLID WASTE char_contam->container_debris Yes

Caption: Waste Segregation Decision Workflow

Step-by-Step Disposal Protocols

Adherence to these protocols ensures compliance with the EPA's Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from "cradle-to-grave".[10][11]

Protocol A: Disposal of Unused or Expired Pure Compound

This protocol applies to the solid, powdered form of this compound.

  • Preparation: Ensure all required PPE is worn correctly. Perform all steps within a chemical fume hood.

  • Container Selection: Obtain a designated, sealable, and chemically compatible container labeled "Hazardous Waste: Halogenated Organic Solids".[12] The label must clearly list "this compound" as a constituent.

  • Transfer: Carefully transfer the solid compound from its original container into the designated waste container. Use a spatula or powder funnel to minimize dust formation.[3]

  • Sealing and Storage: Securely seal the waste container. Wipe the exterior of the container with a damp cloth to remove any residual powder, disposing of the wipe as contaminated solid waste (see Protocol C). Store the container in a designated satellite accumulation area, away from incompatible materials.[6][13]

Protocol B: Disposal of Solutions Containing the Compound

This protocol applies to reaction mixtures or solutions where this compound is dissolved in a solvent.

  • Preparation: Don all required PPE. Work within a chemical fume hood.

  • Container Selection: Use a designated, sealable, and chemically compatible carboy labeled "Hazardous Waste: Halogenated Organic Liquids".[8][14]

  • Waste Identification: Confirm that all solvents in the solution are organic. If aqueous and organic layers are present, they should be separated if your facility's procedures require it. Crucially, do not mix halogenated and non-halogenated solvent wastes.[9]

  • Transfer: Carefully pour the solution into the waste carboy using a funnel. Avoid splashing.

  • Sealing and Logging: Securely cap the carboy.[9] On the attached waste log sheet, record the chemical name (this compound) and all solvents, along with their estimated volumes or concentrations.

  • Storage: Store the carboy in a designated satellite accumulation area with secondary containment to prevent spills.

Protocol C: Disposal of Contaminated Labware

This protocol applies to disposable items like gloves, weigh boats, pipette tips, and contaminated wipes.

  • Segregation: Collect all items that have come into direct contact with this compound.

  • Containerization: Place these items into a dedicated, labeled container or a durable, lined cardboard box designated for "Contaminated Solid Waste" or "Hazardous Debris". This container must be clearly marked and kept separate from regular trash.

  • Final Disposal: Once full, the container should be sealed and disposed of through your institution's hazardous waste management program. Do not overfill the container.

Emergency Spill Management

In the event of a spill, immediate and correct action is paramount.

  • Evacuate and Alert: Alert all personnel in the immediate vicinity. If the spill is large or generates significant dust, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.

  • Control and Ventilate: Ensure the fume hood is operational to ventilate the area. Restrict access to the spill site.

  • Assemble PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Containment (for solid spills): Gently cover the spill with an absorbent material to prevent dust from becoming airborne.

  • Cleanup: Carefully sweep up the spilled material and absorbent, placing it into a designated, sealed container for hazardous solid waste.[3]

  • Decontamination: Clean the spill area with an appropriate solvent and wipe down, disposing of all cleaning materials as contaminated solid waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS office, as required by your institution's policy.

By integrating these scientifically grounded procedures into your daily workflow, you build a culture of safety and ensure that the valuable work conducted with this compound does not come at the cost of personal or environmental health.

References

  • 1,8-Naphthyridine . Wikipedia. [Link]

  • Chemical Hazards and Toxic Substances - Overview . Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste . US Environmental Protection Agency (EPA). [Link]

  • Recent discoveries of naturally occurring halogenated nitrogen heterocycles . Request PDF on ResearchGate. (2025-08-07). [Link]

  • Steps in Complying with Regulations for Hazardous Waste . US Environmental Protection Agency (EPA). (2025-05-30). [Link]

  • HAZARDOUS WASTE SEGREGATION . Bucknell University. [Link]

  • EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. (2022-01-19). [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . KPA. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace . OSHA.com. (2022-03-29). [Link]

  • MATERIAL SAFETY DATA SHEET DIBROM® PCP# 7442 . United Agri Products Canada, Inc. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . US Environmental Protection Agency (EPA). (2025-08-13). [Link]

  • Halogenated Solvents . Washington State University Environmental Health & Safety. [Link]

  • Complying With OSHA's Hazardous Material Requirements . Wolters Kluwer. [Link]

  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line . ResearchGate. [Link]

  • What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone via YouTube. (2025-01-06). [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois. [Link]

  • 1910.1200 - Hazard Communication . Occupational Safety and Health Administration (OSHA). [Link]

  • 1,8-Naphthyridine . PubChem. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities . PubMed. [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties . MDPI. [Link]

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents . PubMed. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Dibromo-1,8-naphthyridine
Reactant of Route 2
Reactant of Route 2
2,7-Dibromo-1,8-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.